(+)-Dibenzoyl-D-tartaric acid
Description
The exact mass of the compound Dibenzoyl-L-tartaric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLFQNRGZXBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859761 | |
| Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93656-02-1, 2743-38-6 | |
| Record name | NSC338494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Dibenzoyltartaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Role of (+)-Dibenzoyl-D-tartaric Acid in Modern Chemistry: A Technical Guide to Chiral Resolution
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application of (+)-Dibenzoyl-D-tartaric acid as a premier chiral resolving agent. This document outlines the fundamental principles, experimental protocols, and practical applications in the synthesis of enantiomerically pure compounds.
Executive Summary
In the landscape of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical process. The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. This compound (D-DBTA) has emerged as a highly effective and widely utilized chiral resolving agent.[1][2] Its utility lies in its ability to form diastereomeric salts with racemic compounds, particularly amines and amino alcohols, which can then be separated based on differential solubility.[1] This whitepaper provides an in-depth technical overview of the core applications of this compound, with a focus on its role in chiral resolution. It includes a detailed examination of the underlying chemical principles, generalized experimental protocols, and quantitative data from relevant case studies.
Introduction to Chiral Resolution and the Significance of this compound
A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. While enantiomers possess identical physical properties in an achiral environment, they often exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, the production of single-enantiomer drugs is a major focus in the pharmaceutical industry.[1]
Chiral resolution is the process of separating a racemic mixture into its pure enantiomers.[3] The most common method for chiral resolution is the formation of diastereomeric salts.[1][3] This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][3][4]
This compound is a derivative of the naturally occurring (+)-tartaric acid. The presence of the bulky benzoyl groups enhances the crystallinity of the resulting diastereomeric salts, often leading to more efficient separation.[2] It is a preferred choice for the resolution of a wide array of racemic amines and other basic compounds due to its ability to form stable, crystalline salts.[1]
The Chemistry of Diastereomeric Salt Formation
The fundamental principle behind the use of this compound as a resolving agent is the acid-base reaction between its carboxylic acid groups and a basic racemic compound, typically an amine.
Consider a racemic amine, (R/S)-Amine. When reacted with enantiomerically pure this compound [(+)-DBTA], two diastereomeric salts are formed:
-
(R)-Amine·(+)-DBTA
-
(S)-Amine·(+)-DBTA
These two salts are diastereomers and will have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility is the basis for their separation via fractional crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the other remains dissolved.
Generalized Experimental Workflow for Chiral Resolution
The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.
Figure 1: General workflow for chiral resolution using (+)-DBTA.
Detailed Experimental Protocol
The following is a generalized protocol for the resolution of a racemic amine. The specific solvent, temperature, and concentrations will need to be optimized for each specific substrate.
I. Formation of Diastereomeric Salts:
-
In a suitable reaction vessel, dissolve the racemic amine and an equimolar or sub-stoichiometric amount of this compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture with water).[4][5]
-
Gentle heating may be required to achieve complete dissolution.[2][4]
II. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.[2]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[4]
-
The filtrate, which contains the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.
III. Liberation of the Pure Enantiomer:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to deprotonate the amine and dissolve the salt.[4][5]
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether, dichloromethane).[4][5]
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
The same procedure can be applied to the filtrate from step II.4 to isolate the other enantiomer.
IV. Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation using a polarimeter and comparing it to the known value for the pure enantiomer.[6]
Quantitative Data and Case Studies
The effectiveness of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the separated enantiomers. The following tables summarize data from published case studies.
Case Study 1: Resolution of Finerenone
A study on the chiral separation of the pharmaceutical compound Finerenone compared the efficiency of D-DBTA and its derivatives. The data highlights the significant differences in solubility between the diastereomeric salts, which is crucial for successful resolution.[7][8]
| Resolving Agent | Diastereomeric Salt Pair | Solubility Difference (mg/mL in Ethanol-Water) | Enantiomeric Excess (ee) Achieved |
| D-DBTA | S/R-Fin-D-DBTA | 31.26 | Not explicitly stated for D-DBTA alone, but used as a benchmark. |
| D-DTTA | S/R-Fin-D-DTTA | 1.25 | ~10% lower than D-DOTA |
| D-DOTA | S/R-Fin-D-DOTA | 96.68 | Highest ee achieved |
Data sourced from a comparative study on Finerenone resolution.[7][8]
Case Study 2: Synthesis of Levobupivacaine Hydrochloride
In the synthesis of the local anesthetic Levobupivacaine, the racemic precursor was resolved using L-(-)-dibenzoyl tartaric acid (the enantiomer of D-DBTA), demonstrating the high efficiency of this class of resolving agents.
| Resolving Agent | Product | Chemical Purity | Enantiomeric Excess (ee) | Overall Yield (3 steps) |
| L-(-)-dibenzoyl tartaric acid | Levobupivacaine HCl | 99.90% | 99.30% | 45% |
Data from the optimized synthesis of Levobupivacaine Hydrochloride.[6]
Logical Relationships in Chiral Resolution
The success of a diastereomeric resolution is dependent on a series of interconnected factors. The following diagram illustrates these relationships.
Figure 2: Factors influencing the success of chiral resolution.
Applications in Drug Development
This compound and its enantiomer are instrumental in the synthesis of numerous enantiopure active pharmaceutical ingredients (APIs). Some notable examples include:
-
Sotorasib and Zanubrutinib: Used as a pharmaceutical intermediate in the preparation of these anticancer drugs.
-
Amlodipine: A calcium channel blocker where the (S)-enantiomer is the more potent therapeutic agent.[1]
-
Albuterol: A bronchodilator for which D-DBTA's enantiomer is used to resolve the racemic mixture.[2]
-
Levobupivacaine: A local anesthetic where the S-enantiomer is desired.[6]
Conclusion
This compound is a cornerstone of modern stereochemistry, providing a robust and efficient method for the resolution of racemic mixtures. Its ability to form diastereomeric salts with distinct physical properties, particularly solubility, allows for the effective separation of enantiomers on both laboratory and industrial scales. For researchers and professionals in drug development, a thorough understanding of the principles and experimental protocols associated with D-DBTA is essential for the successful synthesis of enantiomerically pure pharmaceuticals with enhanced efficacy and safety profiles. The continued application and optimization of resolution methodologies using agents like this compound will undoubtedly remain a critical aspect of chemical and pharmaceutical research.
References
- 1. This compound | 17026-42-5 | Benchchem [benchchem.com]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid is a chiral resolving agent of significant importance in the pharmaceutical and fine chemical industries.[][2] A derivative of naturally occurring D-tartaric acid, its rigid structure and acidic nature make it highly effective for the separation of enantiomers, a critical step in the development of stereochemically pure drugs and other specialty chemicals.[][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its primary application.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | References |
| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid | [4][5] |
| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, (+)-O,O'-Dibenzoyl-D-tartaric acid | [3][6] |
| CAS Number | 17026-42-5 | [3][6][7] |
| Molecular Formula | C₁₈H₁₄O₈ | [][3][6] |
| Molecular Weight | 358.30 g/mol | [][8] |
| Appearance | White to off-white or light yellow crystalline powder | [3][6][7] |
| Melting Point | 154-156 °C | [9][10] |
| Boiling Point | 450.75°C (rough estimate) | [6][10] |
| Solubility | Insoluble in water.[6][7][9] Soluble in ethanol, methanol, and acetone.[][7] Slightly soluble in acetonitrile.[][10] | [][6][7][9][10] |
| Optical Rotation | [α]28/D +116° (c=9 in ethanol); [α]20/D +117±2° (c=5% in ethanol) | [10] |
| pKa | 1.85 ± 0.25 (Predicted) | [7][10][11] |
| Stability | Stable under normal conditions.[12][13] Hygroscopic.[7][9][10] | [7][9][10][12][13] |
Chemical Structure and Chirality
This compound is a diester of D-tartaric acid and benzoic acid. The presence of two stereocenters on the tartaric acid backbone is responsible for its chirality and, consequently, its utility as a resolving agent. The dextrorotatory (+) designation indicates its effect on plane-polarized light.
Applications in Chiral Resolution
The primary application of this compound is in the separation of racemic mixtures of chiral compounds, particularly amines and alcohols.[][9] It functions by forming diastereomeric salts with the individual enantiomers of a racemate. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[][2] This process is a cornerstone of asymmetric synthesis and the production of enantiomerically pure active pharmaceutical ingredients (APIs).[][3]
Experimental Workflows
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These represent standard methodologies that can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility
A general qualitative method for determining the solubility of this compound in various solvents is as follows.[14][15][16]
-
Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[14]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[14]
-
Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if it completely dissolves to form a clear solution. Observations should be made for solubility in water, and various organic solvents.
For quantitative solubility determination, a saturated solution is prepared and the concentration of the dissolved solute is measured using techniques such as HPLC or UV-Vis spectroscopy.
Determination of Optical Rotation
The specific rotation of this compound is measured using a polarimeter.
-
Solution Preparation: A solution of known concentration is prepared by dissolving a precisely weighed sample of the compound in a specific volume of a suitable solvent (e.g., ethanol).
-
Polarimeter Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light caused by the solution is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Synthesis Overview
This compound is typically synthesized from D-tartaric acid. A common method involves the reaction of D-tartaric acid with benzoyl chloride.[] The reaction is often carried out in the presence of a catalyst.
Stability and Storage
This compound is stable under normal laboratory conditions.[12][13] It is, however, hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[7][9][10] It is incompatible with strong oxidizing agents.[9][12]
Conclusion
This compound is a well-characterized and highly effective chiral resolving agent. Its distinct physical and chemical properties, particularly its melting point and differential solubility of its diastereomeric salts, are central to its utility in asymmetric synthesis. The information provided in this guide serves as a valuable technical resource for researchers and professionals engaged in the development and synthesis of chiral molecules.
References
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, anhydrous, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (+)-Dibenzoyl Tartaric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound, anhydrous, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 10. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]
- 11. Dibenzoyl-D-tartaric acid CAS#: 17026-42-5 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
A Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid is a chiral carboxylic acid derivative widely utilized as a resolving agent in the pharmaceutical industry.[1] Its ability to form diastereomeric salts with racemic mixtures of amines and other compounds makes it an invaluable tool for the separation of enantiomers, a critical step in the development of stereochemically pure drugs.[2][3] This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound.
Structure and Properties
This compound, with the chemical formula C18H14O8 and a molecular weight of 358.30 g/mol , is a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a tartaric acid backbone with both hydroxyl groups esterified with benzoyl groups. The "(+)" designation indicates its dextrorotatory nature, stemming from the (2S,3S) stereochemistry of the chiral centers.[5]
Key Identifiers:
-
IUPAC Name: (2S,3S)-2,3-dibenzoyloxybutanedioic acid[5]
-
CAS Number: 17026-42-5[1]
-
Synonyms: (+)-2,3-Dibenzoyl-D-tartaric acid, (2S,3S)-(+)-Di-O-benzoyltartaric acid[6]
The compound is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] It is typically stable under cool and dry storage conditions.[1][4]
Synthesis of this compound
The most common and industrially applied synthesis of this compound involves a two-step process starting from D-tartaric acid and benzoyl chloride.[7][8] The first step is the formation of D-dibenzoyl tartaric anhydride, which is subsequently hydrolyzed to yield the final product. Toluene is frequently used as a solvent, and a catalyst such as copper sulfate or ferrous sulfate is often employed to facilitate the reaction.[7][8]
A generalized reaction scheme is as follows:
-
Anhydride Formation: D-tartaric acid is reacted with benzoyl chloride in the presence of a catalyst and solvent.
-
Hydrolysis: The resulting D-dibenzoyl tartaric anhydride is hydrolyzed with water to open the anhydride ring and form the dicarboxylic acid.
References
- 1. Page loading... [guidechem.com]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - High Purity (99%) for Chiral Resolution at Best Price [jigspharma.com]
- 5. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 7. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
A Technical Guide to (+)-Dibenzoyl-D-tartaric Acid: The Chiral Resolving Agent of Choice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Dibenzoyl-D-tartaric acid (DBTA) stands as a cornerstone chiral resolving agent in the fields of chemistry and pharmacology. Its efficacy in separating racemic mixtures into their constituent enantiomers is pivotal for the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the core principles and practical applications of (+)-DBTA in chiral resolution. It details the underlying mechanism of diastereomeric salt formation, offers comprehensive experimental protocols, and presents quantitative data from various successful resolutions. Visualizations of the experimental workflow and the molecular interactions governing chiral recognition are also provided to facilitate a deeper understanding of this critical process.
Introduction: The Imperative of Chirality in Drug Development
The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to ensure optimal efficacy and patient safety. This has driven the demand for efficient and scalable methods of chiral resolution, with diastereomeric salt formation being a widely adopted strategy in industrial settings.[2]
Among the arsenal of chiral resolving agents, this compound, a derivative of naturally occurring (+)-tartaric acid, has emerged as a particularly effective and versatile tool, especially for the resolution of racemic amines.[3][4] Its rigid structure, multiple hydrogen bonding sites, and the presence of bulky benzoyl groups contribute to its excellent chiral recognition capabilities, leading to the formation of diastereomeric salts with significantly different solubilities.
Mechanism of Chiral Resolution with this compound
The fundamental principle behind chiral resolution with (+)-DBTA is the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, including solubility, which allows for their separation by conventional techniques such as fractional crystallization.[2]
The process can be summarized in the following key steps:
-
Diastereomeric Salt Formation: The acidic (+)-DBTA is reacted with a racemic base (e.g., an amine) to form two diastereomeric salts: [(+)-DBTA-(-)-Base] and [(+)-DBTA-(+)-Base].
-
Fractional Crystallization: Due to the distinct three-dimensional arrangements of these diastereomeric salts, they exhibit different crystal packing efficiencies and, consequently, different solubilities in a given solvent system. One of the diastereomeric salts will preferentially crystallize out of the solution.
-
Separation: The less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (for a basic enantiomer) or an acid (for an acidic enantiomer) to break the salt and liberate the desired pure enantiomer. The chiral resolving agent can often be recovered and recycled.
The efficiency of the resolution is dictated by the degree of chiral recognition between the resolving agent and the enantiomers, which in turn influences the solubility difference between the resulting diastereomeric salts. X-ray crystallography studies of diastereomeric salts have provided valuable insights into the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern this recognition process.[5][6]
Quantitative Data on Chiral Resolutions
The following table summarizes quantitative data from various chiral resolutions performed using this compound and its enantiomer.
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Methamphetamine | O,O-Dibenzoyl-2R,3R-tartaric acid | 4:1 | Dichloroethane/Methanol/Water | 80-95 | 85-98 | [3] |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | 4:1 | Supercritical CO2 | ~50 | 82.5 | [7] |
| Amlodipine | d-tartaric acid | 2:1 | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [8] |
| Albuterol | di-p-toluoyl-D-tartaric acid | Not Specified | Not Specified | 38 (R-enantiomer) | 99.5 | [9][10][11] |
| Ephedrine HCl | (2R,3R)-DBTA·Na | 2:1 | Water | 92.5 | Not Specified | [4] |
| Axially Chiral Nicotinamides | L-DBTA | 1:1 | Chloroform | Not Specified | 60-83 | [6][12][13] |
| Finerenone | D-DBTA | Not Specified | Ethanol-Water | Not Specified | ~10% lower than D-DOTA | [14] |
Experimental Protocols
This section provides a generalized protocol for chiral resolution using (+)-DBTA, followed by a specific example for the resolution of methamphetamine.
General Experimental Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture).
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound in the same or a miscible solvent. Gentle heating may be required to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling.
-
-
Crystallization:
-
The mixture is typically heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, and subsequently in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
-
Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization if necessary.
-
-
Isolation of the Diastereomeric Salt:
-
The crystallized diastereomeric salt is collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
The diastereomeric purity of the isolated salt can be enhanced by one or more recrystallizations from a suitable solvent.
-
-
Liberation of the Pure Enantiomer:
-
The purified diastereomeric salt is suspended in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
A base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) is added to neutralize the tartaric acid and liberate the free amine.
-
The aqueous layer is extracted several times with the organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee%) of the resolved amine is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
Specific Protocol: Resolution of Racemic Methamphetamine
This protocol is adapted from a literature procedure.[3]
-
Preparation:
-
Dissolve 15.0 g (100 mmol) of racemic methamphetamine freebase in a mixture of 20 ml of dichloroethane and 15 ml of water.
-
Prepare a solution of 9.4 g (25 mmol) of O,O-dibenzoyl-2R,3R-tartaric acid in 40 ml of a dichloroethane/methanol mixture.
-
-
Crystallization:
-
Add the tartaric acid derivative solution to the two-phase solution of the methamphetamine over 30 minutes at room temperature with stirring.
-
Crystallization is expected to begin within 10-15 minutes.
-
-
Isolation and Purification:
-
The precipitated diastereomeric salt is isolated by filtration.
-
The salt is then treated with a base to liberate the free methamphetamine, which is subsequently extracted.
-
This procedure has been reported to yield the resolved methamphetamine in 80-95% yield with an optical purity of 85-98%.[3]
Visualizing the Process: Workflows and Mechanisms
To further elucidate the process of chiral resolution with (+)-DBTA, the following diagrams, generated using the DOT language, illustrate the key stages and interactions.
Caption: A flowchart illustrating the key stages of a typical chiral resolution experiment.
Caption: The reaction of a racemic amine with (+)-DBTA yields two distinct diastereomeric salts.
Caption: A logical diagram illustrating the key intermolecular forces driving chiral recognition.
Conclusion
This compound remains an indispensable tool for the chiral resolution of racemic compounds, particularly amines, in both academic research and industrial drug development. Its effectiveness stems from its ability to form diastereomeric salts with significantly different physical properties, enabling their separation by fractional crystallization. A thorough understanding of the underlying principles of chiral recognition and the optimization of experimental parameters are crucial for achieving high yields and enantiomeric purities. This guide provides a comprehensive overview of the theoretical and practical aspects of using (+)-DBTA, empowering researchers to effectively implement this robust and reliable method for obtaining enantiomerically pure compounds.
References
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
Chiral Resolution via Diastereomeric Salt Formation: A Technical Guide to the Application of Dibenzoyltartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral resolution is a critical process in the pharmaceutical industry for the isolation of enantiomerically pure compounds, as individual enantiomers of a racemic drug can exhibit significantly different pharmacological and toxicological profiles. Among the various methods for chiral resolution, diastereomeric salt formation is a robust and widely employed technique, particularly for the separation of racemic amines and alcohols. This technical guide provides an in-depth overview of the mechanism and practical application of dibenzoyltartaric acid as a chiral resolving agent. It details the underlying principles of diastereomeric salt formation, provides experimental protocols, presents quantitative data from successful resolutions, and offers visual representations of the key processes to aid in the understanding and implementation of this important technique in a laboratory and industrial setting.
The Core Principle: Mechanism of Chiral Resolution
The fundamental principle behind chiral resolution with dibenzoyltartaric acid lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, in this case, dibenzoyltartaric acid.
The key steps in the process are:
-
Diastereomeric Salt Formation: The acidic dibenzoyltartaric acid reacts with a racemic base (e.g., an amine) to form two diastereomeric salts. For instance, reacting a racemic amine (containing R- and S-enantiomers) with (+)-dibenzoyltartaric acid will yield two diastereomeric salts: (R-amine)-(+)-dibenzoyltartrate and (S-amine)-(+)-dibenzoyltartrate.
-
Exploiting Different Physical Properties: Unlike the original enantiomers, these diastereomeric salts have different physical properties, most notably, different solubilities in a given solvent system.[1]
-
Fractional Crystallization: This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Typically, the less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor.
-
Liberation of the Enantiomers: Once the diastereomeric salts are separated, the pure enantiomers of the original racemic mixture can be recovered by a simple acid-base extraction to break the salt and remove the resolving agent.
The success of this method hinges on the significant difference in the solubility of the formed diastereomeric salts, which can be influenced by factors such as the choice of solvent, temperature, and the stoichiometry of the reactants.
Experimental Protocols and Methodologies
The following sections provide detailed experimental protocols for the chiral resolution of various racemic compounds using dibenzoyltartaric acid.
General Experimental Workflow for Diastereomeric Salt Crystallization
The following diagram illustrates the general workflow for a typical chiral resolution experiment using dibenzoyltartaric acid.
References
A Technical Guide to the Solubility of (+)-Dibenzoyl-D-tartaric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid is a chiral resolving agent of significant importance in the pharmaceutical industry. Its utility in the separation of racemic mixtures, particularly amines, hinges on the differential solubility of the diastereomeric salts it forms. A thorough understanding of its solubility profile in various organic solvents is therefore critical for the optimization of chiral resolution processes, crystallization, and purification protocols. This technical guide provides a comprehensive overview of the solubility of this compound, details a robust experimental protocol for its determination, and illustrates the logical workflow of its primary application in chiral resolution.
Data Presentation: Solubility of this compound
| Solvent | Formula | Qualitative/Semi-Quantitative Solubility | Citation |
| Methanol | CH₃OH | Soluble, Clearly soluble | [1] |
| Ethanol | C₂H₅OH | Soluble, Slightly soluble | [2][3] |
| Acetone | C₃H₆O | Soluble | [2][3] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | [4] |
| Acetonitrile | C₂H₃N | Slightly Soluble | [5] |
| Water | H₂O | Slightly soluble, Insoluble (0.5 g/L at 20°C for L-enantiomer) | [2][3][4][6] |
| Toluene | C₇H₈ | - |
Note: "Soluble" indicates that the compound dissolves readily, though specific concentrations are not consistently provided. "Slightly soluble" suggests a lower but still significant solubility. The quantitative value for water is for the L-enantiomer and serves as a strong indicator for the D-enantiomer's solubility.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Glass vials or flasks with secure caps
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
Pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and the compound's dissolution rate.
-
-
Separation of Dissolved and Undissolved Solute:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn solution using a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature of 60-80°C is generally suitable.
-
Periodically remove the container from the oven, allow it to cool in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtered solution in mL) x 100
-
Visualizations
Chiral Resolution Workflow using this compound
The primary application of this compound is in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by crystallization.
Caption: Workflow for chiral resolution of a racemic amine using this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Key steps in the gravimetric determination of solubility.
References
- 1. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]
- 2. Dibenzoyl-L-tartaric acid [intersurfchem.net]
- 3. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]
- 4. Cas 2743-38-6,Dibenzoyl-L-tartaric acid | lookchem [lookchem.com]
- 5. Dibenzoyl-D-tartaric acid CAS#: 17026-42-5 [m.chemicalbook.com]
- 6. Dibenzoyl-L-tartaric acid monohydrate | 62708-56-9 | FD11311 [biosynth.com]
safety and handling of (+)-Dibenzoyl-D-tartaric acid in the lab
An In-depth Technical Guide to the Safe Handling and Laboratory Application of (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral resolving agent utilized extensively in the pharmaceutical and fine chemical sectors for the separation of enantiomers. This guide presents a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental methodology for its application in the chiral resolution of racemic amines. The information herein is meticulously compiled from various safety data sheets and academic literature to foster a thorough understanding and promote safe laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₈H₁₄O₈[1] |
| Molecular Weight | 358.30 g/mol [1][2] |
| Appearance | White or off-white crystalline powder[3] |
| Melting Point | 154-156 °C[4][5] |
| Solubility | Soluble in ethanol, methanol, and acetone; insoluble in water.[3] |
| CAS Number | 17026-42-5[6] |
| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, D-DBTA, (2S,3S)-2,3-Bis(benzoyloxy)succinic acid[7][8] |
Safety and Hazard Information
While this compound is generally considered to have low toxicity, it is imperative to handle it with appropriate caution in a laboratory setting.[5] The subsequent tables encapsulate the essential safety information.
Hazard Identification
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation (Category 2)[9] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2)[6][7][9] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing has ceased, administer artificial respiration. If breathing is labored, provide oxygen and seek medical attention.[2][8] |
| Skin Contact | Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated apparel. Should skin irritation manifest, seek medical advice.[8][9] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing for a minimum of 15 minutes. If eye irritation persists, obtain medical advice/attention.[6][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never administer anything by mouth to an unconscious person. Seek medical consultation.[2][6][8] |
Fire-Fighting Measures
| Extinguishing Media | Unsuitable Extinguishing Media | Special Hazards | Protective Equipment for Firefighters |
| Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[2][7][9] | No information available. | Under fire conditions, toxic fumes such as carbon monoxide and carbon dioxide may be emitted.[6][10] | Wear a self-contained breathing apparatus and full protective gear.[2][6][7] |
Accidental Release Measures
| Personal Precautions | Environmental Precautions | Methods for Cleaning Up |
| Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation and avoid the formation of dust. | Prevent the product from entering drains.[5][10] | Sweep or shovel the material into suitable containers for disposal. Avoid generating dust.[2][6][11] |
Handling and Storage
Handling
-
Avoid contact with skin and eyes.[7]
-
Thoroughly wash hands after handling.[9]
-
Use only in a well-ventilated area.[7]
-
Minimize the generation and accumulation of dust.[6]
-
Keep away from ignition sources.
Storage
-
Store in a cool, dry, and well-ventilated location.[7]
-
Keep the container tightly sealed.[7]
-
Store separately from incompatible materials, such as strong oxidizing agents.[6][8]
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][7] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves appropriately after use. A lab coat or other protective clothing is recommended.[2][10] |
| Respiratory Protection | If dust is generated and ventilation is insufficient, use a NIOSH-approved respirator for dusts.[2][10] |
| Hygiene Measures | Adhere to good industrial hygiene and safety practices. Wash hands before breaks and at the conclusion of the workday. An eyewash station should be readily accessible.[8] |
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol outlines a general procedure for the chiral resolution of a racemic amine utilizing this compound. The specific quantities of reagents and the choice of solvent may necessitate optimization for different amines.
Materials
-
Racemic amine
-
This compound
-
Methanol (or another suitable solvent)
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of this compound in a minimal volume of warm methanol.
-
Salt Formation: Slowly add the solution of this compound to the amine solution while stirring. The mixture may generate heat.
-
Crystallization: Allow the solution to cool to ambient temperature, and subsequently place it in an ice bath to promote the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate from the solution.
-
Isolation of Diastereomeric Salt: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of cold methanol to eliminate any residual impurities.
-
Liberation of the Free Amine: Suspend the collected crystals in water. Gradually add a 50% NaOH solution with continuous stirring until the crystals dissolve and the solution becomes basic. This deprotonates the amine, rendering it insoluble in the aqueous phase.
-
Extraction: Transfer the mixture into a separatory funnel and extract the liberated amine using diethyl ether. Collect the organic phase.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the desiccant, and then remove the solvent via a rotary evaporator to yield the resolved amine.
-
Analysis: Ascertain the optical purity of the resolved amine through polarimetry or chiral chromatography.
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic amine.
Logic of Diastereomeric Salt Formation
Caption: Formation of diastereomeric salts from a racemic amine.
Conclusion
This compound stands as an efficacious chiral resolving agent. Strict adherence to the safety guidelines detailed in this document is essential for its secure handling within a laboratory setting. The experimental protocol provided offers a fundamental method for chiral resolution, which can be tailored and optimized for specific applications in research and development. It is always recommended to consult the specific Safety Data Sheet for the most current information prior to use.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [wap.guidechem.com]
The Evolution of Chiral Resolution: A Technical Guide to Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ability to isolate single enantiomers from a racemic mixture is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. For over a century, derivatives of tartaric acid have been at the forefront of this endeavor, serving as powerful and versatile chiral resolving agents. This in-depth technical guide explores the historical development of these critical reagents, provides detailed experimental protocols for their application, and presents a quantitative analysis of their efficacy.
A Historical Perspective: From Pasteur's Discovery to Modern Resolving Agents
The journey into the world of stereochemistry and chiral resolution began in 1848 with the seminal work of Louis Pasteur. While studying the crystals of sodium ammonium tartrate, he made the groundbreaking observation that the racemic salt crystallized into two distinct, mirror-image forms.[1][2][3][4][5] By meticulously separating these crystals by hand, Pasteur achieved the first-ever resolution of a racemic mixture, laying the foundation for our understanding of molecular chirality.[3][5]
Initially, tartaric acid itself was employed as a resolving agent, reacting with racemic bases to form diastereomeric salts that could be separated by fractional crystallization.[1][6][7][8] However, the quest for more efficient and broadly applicable resolving agents led to the development of various tartaric acid derivatives. The modification of the hydroxyl groups of tartaric acid proved to be a particularly fruitful strategy.[9]
A significant advancement came with the introduction of O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluoyltartaric acid (DPTTA). These derivatives, with their enhanced ability to form crystalline diastereomeric salts and supramolecular complexes, expanded the scope of classical resolution to a wider range of compounds, including those without basic groups like alcohols.[9][10][11] Today, these and other tartaric acid derivatives remain indispensable tools in both academic research and industrial-scale production of enantiomerically pure compounds.[12][13]
Key Tartaric Acid Derivatives and Their Applications
The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent. The structural modifications of the tartaric acid backbone have yielded a family of reagents with diverse selectivities and applications.
Tartaric Acid
The parent compound, available in its natural L-(+)- and unnatural D-(-)-forms, is a cost-effective choice for the resolution of racemic bases.[14][15] Its two carboxylic acid groups readily form salts with amines, and the two hydroxyl groups contribute to the formation of a rigid crystal lattice, facilitating the separation of the resulting diastereomers.
O,O'-Dibenzoyltartaric Acid (DBTA)
The esterification of the hydroxyl groups with benzoyl chlorides yields DBTA. This derivative often exhibits superior resolving power compared to tartaric acid itself.[9] It has been successfully used in the resolution of a wide array of racemic compounds, including amines, amino acids, and even non-basic compounds through the formation of supramolecular complexes.[11][16][17]
O,O'-Di-p-toluoyltartaric Acid (DPTTA)
Similar to DBTA, DPTTA is another widely used derivative with a proven track record in resolving racemic mixtures.[12][18] The presence of the p-toluoyl groups can influence the crystalline packing of the diastereomeric salts, sometimes leading to better separation efficiencies than DBTA for specific substrates.[11][19]
Quantitative Data on Resolution Efficiency
The performance of a resolving agent is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The following tables summarize quantitative data from various studies on the resolution of different racemic compounds using tartaric acid and its derivatives.
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-methylamphetamine | (2R,3R)-Tartaric Acid | 4:1 | - | < 5 | [10] |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | 4:1 | - | 82.5 | [10] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | 4:1 | - | 57.9 | [10] |
| (±)-Tramadol | di-p-toluoyl-tartaric acid (DTTA) | Not Specified | High | High | [18] |
| (±)-Albuterol | di-p-toluoyl-D-tartaric acid | Not Specified | 38 (R-enantiomer) | 99.5 | [20] |
| (1S,2R)-(+)-Ephedrine | (2R,3R)-DBTA | 2:1 | 92.5 | ~100 | [21] |
| (1S,2R)-(+)-Ephedrine | (2R,3R)-DBTA·Na and (R,R)-TA·Na | Not Specified | 87.5 | 90.2 | [22] |
| Aminodiol | (S,S)-DBTA·Na | Not Specified | 66.3 (after 36h) | High | [22] |
| DL-Leucine | D-DTTA | Not Specified | - | 91.20 (D-enantiomer) | [23] |
Detailed Experimental Protocols
The successful application of tartaric acid derivatives in chiral resolution relies on carefully optimized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
General Protocol for Diastereomeric Salt Crystallization
This protocol outlines the classical approach for resolving a racemic base using a chiral tartaric acid derivative.[24]
Materials:
-
Racemic base
-
Enantiomerically pure tartaric acid derivative (e.g., (+)-tartaric acid, (-)-O,O'-dibenzoyltartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Salt Formation: Dissolve one equivalent of the racemic base in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral tartaric acid derivative in the minimum amount of the same hot solvent. The use of 0.5 equivalents can sometimes selectively precipitate the salt of one enantiomer.[24]
-
Crystallization: Slowly add the hot solution of the resolving agent to the solution of the racemic base with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a mixture of an aqueous base (e.g., NaOH or NaHCO3 solution) and an organic solvent (e.g., diethyl ether, dichloromethane). The chiral resolving agent will be extracted into the aqueous layer, leaving the free enantiomerically enriched base in the organic layer.
-
Purification and Analysis: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the resolved enantiomer. Determine the enantiomeric excess using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Resolution via Supramolecular Complex Formation
This method is particularly useful for resolving non-basic compounds like alcohols.[11]
Materials:
-
Racemic alcohol
-
O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)
-
A non-polar solvent (e.g., hexane) or solvent-free conditions (melt)
Procedure:
-
Complex Formation:
-
In Solution: Dissolve the racemic alcohol and DBTA in a suitable molar ratio in a minimal amount of a hot non-polar solvent.
-
In Melt: Mix the racemic alcohol and DBTA and heat the mixture until a melt is formed.[11]
-
-
Crystallization: Allow the solution or melt to cool slowly to form crystalline supramolecular complexes.
-
Isolation: Collect the crystals by filtration and wash with a cold, non-polar solvent.
-
Liberation of the Enantiomer: The liberation of the enantiomer from the complex can be achieved by methods such as distillation, chromatography, or extraction, depending on the properties of the alcohol.
Visualizing the Concepts
Diagrams can aid in understanding the logical relationships and workflows involved in the historical development and application of tartaric acid derivatives.
Caption: Historical progression of tartaric acid derivatives in chiral resolution.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
From Pasteur's pioneering observations to the sophisticated applications in modern drug development, tartaric acid and its derivatives have played a pivotal role in the field of chiral separation. Their continued relevance is a testament to their effectiveness, versatility, and cost-efficiency. This guide provides a comprehensive overview of their historical development, practical application, and quantitative performance, serving as a valuable resource for researchers and scientists engaged in the synthesis and purification of enantiomerically pure compounds. The exploration of novel tartaric acid derivatives and innovative resolution techniques continues to be an active area of research, promising even more powerful tools for tackling the challenges of chiral separation in the future.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. crystal.flack.ch [crystal.flack.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | MDPI [mdpi.com]
- 15. quora.com [quora.com]
- 16. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 17. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R)-menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of (+)-Dibenzoyl-D-tartaric Acid in Asymmetric Synthesis
Abstract: this compound ((+)-DBTA) is a powerful and widely utilized chiral resolving agent in asymmetric synthesis. Its ability to form diastereomeric salts with racemic compounds, particularly amines and alcohols, allows for the efficient separation of enantiomers on both laboratory and industrial scales. This technical guide details the core principles of its application, presents quantitative data for representative resolutions, provides a detailed experimental protocol, and outlines its crucial role in the drug development pipeline.
Core Principles and Physicochemical Properties
This compound is a derivative of naturally occurring D-(-)-tartaric acid. Its rigid structure, defined stereocenters, and acidic carboxyl groups make it an ideal resolving agent. The primary mechanism of action is the reaction of the chiral acid with a racemic base (e.g., an amine) to form a pair of diastereomeric salts.[1][2][3] These diastereomers possess different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | (+)-O,O′-Dibenzoyl-D-tartaric acid, (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid |
| CAS Number | 17026-42-5 |
| Molecular Formula | C₁₈H₁₄O₈ |
| Molecular Weight | 358.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154-156 °C |
| Optical Rotation | [α]²⁸/D +116° (c=9, ethanol) |
| Solubility | Slightly soluble in methanol, ethanol, acetonitrile, DMSO, and water |
Primary Application: Chiral Resolution of Racemates
The most significant role of (+)-DBTA is in the separation of enantiomers from a racemic mixture, a critical process in the synthesis of single-enantiomer pharmaceuticals.
Mechanism of Diastereomeric Salt Formation
The resolution process relies on a straightforward acid-base reaction. When (+)-DBTA is added to a racemic mixture of a base, such as (R/S)-amine, two diastereomeric salts are formed: [(R)-amine]·[(+)-DBTA] and [(S)-amine]·[(+)-DBTA]. Because these salts are diastereomers, they have distinct crystal lattice energies and solubilities. By carefully selecting a solvent, one diastereomer can be precipitated while the other remains in the mother liquor. The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically enriched amine.
Workflow for Chiral Resolution
The logical workflow for a typical chiral resolution experiment is outlined below. This process is fundamental to isolating a desired enantiomer from a racemic starting material.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these amines is often critical to their biological activity and efficacy. Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development and chemical synthesis. One of the most robust and widely employed methods for separating enantiomers of a racemic amine is through diastereomeric salt formation using a chiral resolving agent.[1][2] This application note provides a detailed protocol for the chiral resolution of amines using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), a highly effective and commercially available resolving agent.
The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as (+)-DBTA. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1][2] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered by treatment with a base.
Principle of Chiral Resolution
The chiral resolution process using this compound can be summarized in the following steps:
-
Diastereomeric Salt Formation: A racemic mixture of a chiral amine ((±)-Amine) is reacted with an enantiomerically pure resolving agent, this compound ((+)-DBTA), in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(+)-Amine-(+)-DBTA] and [(-)-Amine-(+)-DBTA].
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will crystallize out of the solution upon cooling or concentration.
-
Isolation of the Diastereomeric Salt: The crystallized, less-soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine, which is now enantiomerically enriched or pure.
-
Isolation and Purification: The liberated amine is then extracted from the aqueous solution using an organic solvent and purified, typically by distillation or recrystallization.
Experimental Protocols
This section provides a general experimental protocol for the chiral resolution of amines with this compound. The specific conditions, such as solvent, temperature, and crystallization time, may need to be optimized for different amines.
Materials and Equipment
-
Racemic amine
-
This compound monohydrate
-
Methanol
-
Dichloromethane
-
Water
-
50% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Reflux condenser
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution of the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve the appropriate amount of this compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol). Gentle heating may be required to achieve complete dissolution.
-
Addition of the Racemic Amine: In a separate flask, dissolve the racemic amine in the same solvent system. Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature. The reaction is often exothermic.
-
Crystallization: Allow the mixture to stir at room temperature. The onset of crystallization may be spontaneous or can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, the flask should be allowed to stand undisturbed, often at a reduced temperature (e.g., 5 °C or in a refrigerator), to maximize the yield of the crystalline salt. The crystallization time can vary from a few hours to overnight.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt in a vacuum oven or air-dry until a constant weight is achieved.
Protocol for Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent in which the amine is soluble but the tartrate salt is not (e.g., dichloromethane or diethyl ether). Perform the extraction three times to ensure complete recovery of the amine.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the yield and the enantiomeric excess (e.e.) of the resolved amine. The e.e. can be determined by chiral HPLC, chiral GC, or by measuring the specific rotation of the sample and comparing it to the known specific rotation of the pure enantiomer.
Data Presentation
The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the product. The following tables summarize representative data for the chiral resolution of different amines using this compound.
| Amine | Molar Ratio (Amine:(+)-DBTA) | Solvent System | Crystallization Conditions | Yield of Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (±)-N-Methylamphetamine | 4:1 | Dichloromethane/Methanol/Water | Stirred at 5°C overnight | 80-95% | 85-98% |
| (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | 2:1 | Ethyl Acetate | Stirred at 25°C for 24h | 77% | 99% |
| (±)-1-Phenylethylamine (representative) | 1:1 | Methanol | Cooled slowly to room temperature over 24h | ~40-50% (theoretical for one enantiomer) | >90% (after recrystallization) |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of amines.
Conclusion
The chiral resolution of amines using this compound via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure amines. The method is straightforward, scalable, and relies on the differential solubility of the formed diastereomeric salts. By carefully selecting the solvent system and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. This protocol serves as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to successfully implement this essential separation technique.
References
Application Notes and Protocols for Diastereomeric Salt Crystallization in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and widely utilized method for chiral resolution on a large scale.[1][2][3] This technique leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by crystallization.[3][4]
This document provides a detailed guide to the experimental setup for diastereomeric salt crystallization, including protocols for screening, optimization, and troubleshooting.
Principle of Diastereomeric Salt Crystallization
The core principle of this technique involves the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent.[1][3] This reaction forms a pair of diastereomeric salts. Since diastereomers have distinct physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent system and will selectively crystallize.[3][5] The crystallized salt can then be isolated, and the desired enantiomer can be regenerated by breaking the salt, usually through an acid-base reaction.[1][3][6]
The overall workflow can be summarized in three key stages:
-
Salt Formation: A racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts.[3]
-
Crystallization and Separation: One of the diastereomeric salts is selectively crystallized from the solution due to its lower solubility.[3]
-
Regeneration of Enantiomer: The desired pure enantiomer is liberated from the isolated diastereomeric salt.[3]
Key Parameters for Optimization
The success of a diastereomeric salt resolution is highly dependent on several factors that must be carefully optimized. These include the choice of resolving agent, the solvent system, temperature, concentration, and cooling rate.[7][8]
-
Resolving Agent: The selection of an appropriate resolving agent is crucial. The ideal agent will form a stable salt that crystallizes readily and exhibits a significant solubility difference between the two diastereomers.[9][10]
-
Solvent System: The solvent plays a critical role in influencing the solubility of the diastereomeric salts.[5][8] A suitable solvent should dissolve the racemic substrate and resolving agent but show a significant difference in solubility for the two diastereomeric salts.[5] Solvent screening is often necessary to identify the optimal solvent or solvent mixture.[5][8]
-
Temperature: Temperature directly affects solubility.[11] A controlled temperature profile, including the dissolution temperature and the final crystallization temperature, is essential for achieving high yield and purity.[11][12]
-
Supersaturation: Crystallization occurs from a supersaturated solution.[5] The level of supersaturation needs to be carefully controlled to promote crystal growth over rapid precipitation or "oiling out".[8][12]
-
Cooling Rate: A slow and controlled cooling rate generally yields crystals of higher purity and better morphology.[13]
Data Presentation
Effective screening and optimization require a systematic approach. The following tables summarize common resolving agents and solvents used in diastereomeric salt crystallization.
Table 1: Common Chiral Resolving Agents [1][2][14][15]
| Class | Resolving Agent | Resolves |
| Acidic | (+)-Tartaric acid | Racemic bases |
| (-)-Tartaric acid | Racemic bases | |
| (+)-Dibenzoyl-D-tartaric acid | Racemic bases | |
| (-)-Dibenzoyl-L-tartaric acid | Racemic bases | |
| (+)-Mandelic acid | Racemic bases | |
| (-)-Mandelic acid | Racemic bases | |
| (+)-Camphorsulfonic acid | Racemic bases | |
| (-)-Camphorsulfonic acid | Racemic bases | |
| (S)-(+)-1-Methoxy-2-propylamine | Racemic acids | |
| Basic | (+)-α-Phenylethylamine | Racemic acids |
| (-)-α-Phenylethylamine | Racemic acids | |
| Brucine | Racemic acids | |
| Strychnine | Racemic acids | |
| Quinine | Racemic acids | |
| Cinchonidine | Racemic acids | |
| Dehydroabietylamine | Racemic acids |
Table 2: Common Solvents for Crystallization Screening [3][5]
| Class | Solvent | Properties |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic, polar |
| Esters | Ethyl acetate, Isopropyl acetate | Aprotic, polar |
| Ketones | Acetone, Methyl ethyl ketone | Aprotic, polar |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Aprotic, moderately polar |
| Hydrocarbons | Toluene, Heptane, Hexane | Aprotic, non-polar |
| Nitriles | Acetonitrile | Aprotic, polar |
| Water | Protic, highly polar |
Experimental Protocols
Protocol 1: Screening for Resolving Agent and Solvent
This protocol outlines a high-throughput method for screening multiple resolving agents and solvents to identify promising conditions for crystallization.
Materials:
-
Racemic compound
-
A selection of chiral resolving agents (from Table 1)
-
A selection of solvents (from Table 2)
-
96-well microplate or small vials
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Centrifuge with a plate rotor
-
HPLC with a chiral column for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Salt Formation:
-
Crystallization Screening:
-
Analysis:
-
Visually inspect the wells for crystal formation.
-
Isolate the solid material by centrifugation and decantation of the supernatant.
-
Analyze the diastereomeric excess (d.e.) of the crystals and the enantiomeric excess (e.e.) of the mother liquor using chiral HPLC.[8]
-
Protocol 2: Optimization of Crystallization Conditions
Once a promising resolving agent and solvent system are identified, this protocol can be used to optimize the crystallization process for yield and purity.
Materials:
-
Racemic compound
-
Selected chiral resolving agent
-
Selected solvent system
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution:
-
Controlled Cooling:
-
Seeding (Optional but Recommended):
-
Aging:
-
Hold the slurry at the final crystallization temperature for a period (e.g., 2-12 hours) with gentle agitation to allow the system to reach equilibrium.[16]
-
-
Isolation and Washing:
-
Drying:
-
Dry the crystals under vacuum at a suitable temperature.[16]
-
-
Analysis:
-
Determine the yield and diastereomeric purity of the isolated salt.
-
Protocol 3: Regeneration of the Pure Enantiomer
This protocol describes the final step of liberating the desired enantiomer from the purified diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Acidic or basic solution (e.g., HCl or NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
Procedure:
-
Salt Dissociation:
-
Extraction:
-
Purification and Isolation:
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.[16]
-
Visualization of Workflows and Logic
Experimental Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[3]
Troubleshooting Logic
Caption: Decision tree for troubleshooting common crystallization issues.[13]
Troubleshooting
Table 3: Common Problems and Solutions in Diastereomeric Salt Crystallization
| Problem | Possible Causes | Recommended Solutions |
| No Crystals Form | - Insufficient supersaturation[5][12]- High solubility of both salts[5]- Inhibition by impurities[5][13] | - Increase concentration by evaporating solvent[5][12]- Add an anti-solvent gradually[5][12]- Lower the final crystallization temperature[12]- Induce nucleation by scratching the flask or seeding[11][12]- Ensure high purity of starting materials[5] |
| "Oiling Out" | - Supersaturation is too high[8][12]- Crystallization temperature is too high[8]- Inappropriate solvent[8] | - Reduce concentration by adding more solvent[8]- Employ a slower cooling rate or slower anti-solvent addition[12]- Change the solvent system to one that favors crystallization[8]- Ensure proper agitation[12] |
| Low Diastereomeric Excess (d.e.) | - Poor discrimination by the resolving agent- Crystallization occurred too quickly[16]- Solubilities of the two diastereomers are too similar in the chosen solvent[8] | - Screen for a more effective resolving agent[16]- Slow down the crystallization process (e.g., reduce cooling rate)[13][16]- Optimize the solvent system to maximize the solubility difference[8]- Increase the equilibration time at the final temperature[16] |
| Low Yield | - The desired salt is too soluble in the solvent[12]- The final crystallization temperature is too high[8]- Premature isolation of the crystals[12] | - Optimize the solvent system to decrease the solubility of the target salt[12]- Experiment with lower final crystallization temperatures[12]- Allow sufficient time for crystallization to complete- Consider recycling the mother liquor[12] |
| Poor Crystal Quality | - Rapid crystallization- Inadequate agitation- Suboptimal solvent system | - Control the cooling rate to be slower[13]- Optimize the stirring rate[13]- Experiment with different solvents or solvent mixtures[13]- Use seeding to control crystal growth[13] |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. approcess.com [approcess.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral_resolution [chemeurope.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Enantiomeric Separation Using (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) is a highly effective chiral resolving agent widely used in the pharmaceutical and fine chemical industries for the separation of enantiomers from racemic mixtures. Its utility lies in its ability to form diastereomeric salts with racemic bases, such as amines, which exhibit different physical properties, most notably solubility. This difference allows for the separation of the diastereomers through fractional crystallization. Subsequently, the desired enantiomer can be liberated from the separated diastereomeric salt. D-DBTA is also effective in resolving other classes of compounds, including certain chiral alcohols, through the formation of diastereomeric supramolecular complexes.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound in enantiomeric resolution, complete with detailed experimental protocols and comparative data for various applications.
Principle of Enantiomeric Separation
The fundamental principle behind chiral resolution with this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a basic compound (e.g., a racemic amine, (R/S)-Amine) is reacted with an enantiomerically pure chiral acid like this compound ((+)-D-DBTA), two diastereomeric salts are formed: [(R)-Amine-(+)-D-DBTA] and [(S)-Amine-(+)-D-DBTA].
These diastereomeric salts are not mirror images of each other and thus have different solubilities in a given solvent. This solubility difference is exploited in fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated by filtration. Finally, the resolved enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid and liberate the free amine.
Experimental Workflow
The general workflow for the enantiomeric separation of a racemic amine using this compound is depicted below.
Application Data
The following tables summarize quantitative data from various enantiomeric resolution experiments using dibenzoyl-D-tartaric acid derivatives.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Yield of Enantiomer | Enantiomeric Excess (e.e.) of Final Product |
| Amlodipine | This compound | 1:0.5 | Acetonitrile/Isopropanol (1:9) | 78% | 90.0% | 92% | 97.5% |
| Ephedrine HCl | This compound sodium salt | 1:0.5 | Water | - | - | 92.5% | ~100% |
| N-Methylamphetamine | This compound monohydrate | 1:0.25 | - | - | - | - | 82.5% |
| (2-methoxynaphth-1-yl)benzylamine | (-)-Dibenzoyl-L-tartaric acid | 1:1 | Acetone | 40% (precipitate) | >99% | - | >99% (S-enantiomer) |
| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | This compound monohydrate | 1:0.5 | Ethyl Acetate | 40% (after 1h) | - | - | 53% (after 1h) |
Table 2: Resolution of Racemic Alcohols
| Racemic Alcohol | Resolving Agent | Molar Ratio (Alcohol:Acid) | Method | Yield of Complex | Enantiomeric Excess (e.e.) of Recovered Alcohol |
| trans-2-chloro-cyclohexan-1-ol | This compound monohydrate | 1:0.5 | Melt formation & SFE | 45.3% (unreacted) | 43.5% (R,R-enantiomer) |
| trans-1,2-cyclohexanediol | (+)-Tartaric acid | 1:0.5 | Diastereomeric complex formation | - | 93% (1R,2R) and 62% (1S,2S) |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Amine
This protocol provides a general guideline for the enantiomeric resolution of a racemic amine using this compound. The specific solvent, temperature, and crystallization time may need to be optimized for each specific substrate.
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like acetonitrile/isopropanol) with gentle heating if necessary.[1] b. In a separate flask, dissolve 0.5 to 1.0 molar equivalents of this compound in the same solvent, also with warming if required. c. Slowly add the resolving agent solution to the racemic amine solution with stirring. An exothermic reaction may be observed.[1]
2. Fractional Crystallization: a. Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[2] b. Let the solution stand undisturbed for a period ranging from a few hours to overnight to allow for complete crystallization of the less soluble diastereomeric salt.[1] c. Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor. d. The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer, although it may be of lower optical purity.
3. Liberation of the Enantiomerically Pure Amine: a. Suspend the collected diastereomeric salt crystals in water or a biphasic mixture (e.g., water and dichloromethane). b. Add a base (e.g., 2M NaOH, aqueous ammonia) dropwise with stirring until the salt is completely neutralized and the free amine is liberated. The free amine may separate as an oil or a solid.[1] c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane, diethyl ether) several times.[1] d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to obtain the resolved enantiomer.
4. Determination of Enantiomeric Purity: a. The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Protocol 2: Resolution of Racemic Amlodipine[2][3]
1. Diastereomeric Salt Formation and Crystallization: a. Dissolve 163.6 g of racemic amlodipine in 2 L of a 1:9 (v/v) mixture of acetonitrile and isopropanol with stirring at 55 °C.[2] b. In a separate container, dissolve 71.6 g (0.5 molar equivalents) of this compound in 1 L of the same solvent mixture.[2] c. Add the resolving agent solution to the amlodipine solution and stir for 10 minutes.[2] d. Seed the solution with 0.2 g of enantiomerically pure (S)-(-)-amlodipine-hemi-(+)-dibenzoyl-D-tartrate (>99.5% d.e.).[2] e. Allow the mixture to cool to room temperature and stir for 18 hours.[2] f. Filter the solid, wash with 500 mL of the acetonitrile/isopropanol mixture, and dry under vacuum at 50 °C. This yields approximately 96.4 g (78% theoretical yield) of (S)-(-)-amlodipine-hemi-(+)-dibenzoyl-D-tartrate with a diastereomeric excess of 90.0% as determined by chiral HPLC.[2]
2. Liberation of (S)-(-)-Amlodipine: a. The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to liberate the free (S)-(-)-amlodipine. b. The free base is extracted with an organic solvent, and the solvent is evaporated to yield the final product. c. The resulting (S)-(-)-amlodipine typically has an enantiomeric excess of >97.5%.[2]
Conclusion
This compound is a versatile and effective resolving agent for the separation of a wide range of racemic compounds, particularly amines. The formation of diastereomeric salts with differing solubilities allows for a straightforward and scalable method of enantiomeric purification via fractional crystallization. The success of a resolution is dependent on several factors, including the choice of solvent, the molar ratio of the resolving agent, and the crystallization conditions. The protocols and data presented herein provide a solid foundation for researchers and professionals in the development of robust enantiomeric separation processes.
References
Application Note: Chiral Resolution via Fractional Crystallization of Diastereomers Using (+)-Dibenzoyl-D-tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Principle of Operation
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers from a racemic mixture.[1][2] Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point) in an achiral environment, which makes their direct separation by standard methods like crystallization challenging.[1][3]
This method circumvents the issue by introducing an enantiomerically pure resolving agent, in this case, (+)-Dibenzoyl-D-tartaric acid (D-DBTA). When D-DBTA, a chiral acid, reacts with a racemic mixture of a base (e.g., an amine), it forms a pair of diastereomeric salts.[1][4]
-
(R)-Base + (2R,3R)-D-DBTA → Salt 1 ((R), (2R,3R))
-
(S)-Base + (2R,3R)-D-DBTA → Salt 2 ((S), (2R,3R))
Unlike the original enantiomers, these two diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent system.[1] This difference allows one diastereomer to crystallize preferentially from a supersaturated solution, enabling its separation from the more soluble diastereomer by filtration. The desired enantiomer can then be recovered from the isolated salt.[1][4]
Applications
The primary application of this compound is the resolution of racemic bases, particularly amines, which are common intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical and fine chemical industries.[2] It is also effective for resolving other classes of compounds, such as racemic alcohols, through the formation of diastereomeric supramolecular complexes.
Experimental Workflow
The process follows a logical sequence of salt formation, selective crystallization, isolation, and liberation of the target enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and Conditions
The success of a resolution is critically dependent on the choice of solvent. The ideal solvent provides a significant difference in solubility between the two diastereomeric salts.[5] A systematic screening process is highly recommended.
Methodology:
-
Preparation: In an array of small vials, add a defined amount of the racemic base (e.g., 50 mg).
-
Solvent Addition: Add a range of candidate solvents (e.g., 1 mL) to the vials, covering different polarities and functionalities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, and mixtures with water).[6]
-
Dissolution: Heat the vials with stirring (e.g., 60 °C) to ensure complete dissolution of the base.
-
Resolving Agent Addition: Add a solution of (+)-D-DBTA (typically 0.5 to 1.0 molar equivalents) to each vial.[7]
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath (0-5 °C). Observe the vials for the formation of crystalline precipitate.
-
Analysis: Isolate any resulting crystals by filtration. Analyze the solid and the mother liquor to determine the yield and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) by a suitable method (e.g., chiral HPLC). The system providing both high yield and high purity is selected for scale-up.
Protocol 2: Preparative Scale Resolution of a Racemic Amine
This protocol provides a general procedure for resolving a racemic amine on a preparative scale using the optimal conditions identified during screening.
Methodology:
-
Dissolution & Salt Formation: In a suitable reaction vessel, dissolve the racemic amine (1.0 eq.) and this compound (0.5-1.0 eq.) in the chosen optimal solvent at an elevated temperature to achieve complete dissolution.[1]
-
Controlled Crystallization: Slowly cool the solution according to the optimized temperature profile. A slow cooling rate is crucial as it favors thermodynamic equilibrium and typically yields crystals of higher purity.[5][8] Agitation may be required.
-
Inducing Crystallization (If Necessary): If no crystals form upon cooling, crystallization can be induced by "scratching" the inner wall of the vessel with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[5][9]
-
Isolation: Once crystallization is complete, collect the precipitated diastereomeric salt by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove impurities and residual mother liquor.[1]
-
Drying: Dry the purified diastereomeric salt crystals under vacuum to a constant weight.
-
(Optional) Recrystallization: For achieving higher purity, the isolated salt can be recrystallized from the same or a different solvent system.
Protocol 3: Liberation of the Free Enantiomer
After isolating the purified diastereomeric salt, the resolved enantiomer must be liberated from the resolving agent.
Methodology:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
pH Adjustment: Add a base (e.g., aqueous NaOH, NaHCO₃, or NH₄OH) to the solution to deprotonate the ammonium salt and liberate the free amine.[1][2][10] The D-DBTA will remain in the aqueous layer as its sodium salt.
-
Extraction: Extract the liberated free amine into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.
-
Purification & Isolation: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Final Product: Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Purity Analysis: Confirm the enantiomeric purity (e.e.%) of the final product using chiral HPLC or polarimetry.
Quantitative Data
The efficiency of fractional crystallization is highly dependent on experimental parameters such as time and temperature. The following tables summarize representative data.
Table 1: Effect of Crystallization Time and Temperature on Resolution Efficiency. This table illustrates how kinetic control can be leveraged. Shorter crystallization times can trap a kinetically favored, purer product, whereas longer times may allow the system to equilibrate to a less pure thermodynamic state.
| Racemate Analyzed | Crystallization Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (1-methyl-2-phenyl)-ethylamine | ~15 minutes | Cooled to -7°C | 87.5 | 83.5 - 89.1 | [10] |
| (1-methyl-2-phenyl)-ethylamine | Overnight (~12 hours) | 5°C | 97.0 | 44.0 | [10] |
Table 2: Comparison of Tartaric Acid Derivatives in the Resolution of Finerenone. This table shows the critical role that the structure of the resolving agent plays in the efficiency of the separation, as evidenced by the significant differences in the solubility of the resulting diastereomeric salts.
| Resolving Agent | Solvent System | Solubility Difference (S/R-Fin) (mg/mL) | Enantiomeric Excess (e.e.) Achieved | Reference |
| This compound (D-DBTA) | Ethanol-Water | 31.26 | ~88% | [11] |
| (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Ethanol-Water | 1.25 | ~88% | [11] |
| (+)-Di-o-toluoyl-D-tartaric acid (D-DOTA) | Ethanol-Water | 96.68 | >98% | [11] |
Note: The yields and enantiomeric excess values are highly substrate- and condition-dependent. The provided data are illustrative examples and optimization is required for each specific system.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 17026-42-5 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
molar ratio of resolving agent to racemic compound calculation
Application Notes & Protocols
Topic: Molar Ratio of Resolving Agent to Racemic Compound Calculation and Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers from a racemic mixture.[1] This method involves reacting a racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[2] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1]
A critical parameter in the success of this process is the molar ratio of the resolving agent to the racemic compound. While a 1:1 stoichiometric ratio is a common starting point, the optimal ratio can vary significantly depending on the specific compounds, solvent system, and crystallization conditions.[3][4] An incorrect ratio can lead to poor yield, low enantiomeric excess (ee), or even complete failure of crystallization.[3] This document provides detailed protocols for the systematic determination of the optimal molar ratio to maximize both the yield and purity of the desired enantiomer.
Theoretical Considerations
The reaction between a racemic compound (a 50:50 mixture of R and S enantiomers) and a chiral resolving agent (let's assume the S-enantiomer) produces two diastereomeric salts: (R)-compound-(S)-agent and (S)-compound-(S)-agent. The separation is possible because these two diastereomers exhibit different solubilities in a given solvent.
The molar ratio of the resolving agent to the racemate influences the solid-liquid phase equilibrium of the system.[5] While a 0.5 equivalent of the resolving agent is the theoretical minimum to resolve half of the racemate (yielding a maximum of 50%), ratios are often explored around 1.0 equivalent. In some cases, using a sub-stoichiometric amount of the resolving agent can be advantageous, particularly if the agent is expensive. Conversely, an excess of the resolving agent might be necessary to drive the salt formation to completion or to influence the crystal habit, though a large excess can sometimes inhibit crystallization.[3][6] Therefore, empirical determination of the optimal molar ratio is a crucial step in process development.
Experimental Protocols
Protocol 1: Screening for the Optimal Molar Ratio
This protocol outlines a screening process to identify the most effective molar ratio of resolving agent to the racemic compound on a small scale.
Materials:
-
Racemic compound
-
Enantiomerically pure resolving agent
-
A selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Multi-well plate or small vials
-
Stir plate and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Preparation: Prepare a stock solution of the racemic compound in a chosen solvent.
-
Experiment Setup: In separate vials, dissolve a fixed amount of the racemic compound (e.g., 1.0 mmol).
-
Varying Ratios: To each vial, add the resolving agent in varying molar equivalents (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 equivalents).
-
Salt Formation: Stir the mixtures at room temperature or with gentle heating until all solids dissolve.[3]
-
Crystallization:
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the vial, adding a seed crystal, or placing the vials in a refrigerator (e.g., 4 °C).[7]
-
-
Isolation: Once crystallization appears complete, isolate the solid crystals from each vial by vacuum filtration.[8]
-
Washing & Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.
-
Analysis:
-
Determine the yield of the diastereomeric salt for each molar ratio.
-
Liberate the enantiomer from the salt (see Protocol 3) and determine the enantiomeric excess (ee) using an appropriate analytical method like chiral HPLC or GC (see Protocol 4).[8]
-
Protocol 2: Optimized Diastereomeric Salt Crystallization
This protocol is for a larger-scale resolution using the optimal molar ratio determined in Protocol 1.
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic compound (1.0 equivalent) in the chosen solvent with heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the resolving agent (using the predetermined optimal molar equivalent) in the same solvent, heating if necessary. Add this solution to the solution of the racemic compound.[8]
-
Crystallization: Cool the solution slowly and stir at a constant rate to promote the formation of homogenous crystals. Seeding with a small number of previously obtained crystals may be beneficial for controlled crystallization.
-
Equilibration: Allow the mixture to stir at the final crystallization temperature for a period to ensure the system reaches equilibrium, which can improve the diastereomeric purity of the solid.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Protocol 3: Liberation of the Pure Enantiomer
This protocol describes the process of recovering the resolved enantiomer from the purified diastereomeric salt.
Procedure:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in a suitable solvent, often water.[9]
-
pH Adjustment: Add an acid (e.g., HCl) or a base (e.g., NaOH) to break the ionic bond of the salt and regenerate the free enantiomer and the resolving agent. For example, if resolving a racemic acid with a chiral base, add a strong acid to protonate the carboxylate.
-
Extraction: Extract the liberated enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The enantiomer can be further purified by recrystallization or chromatography if necessary.[3]
Protocol 4: Determination of Enantiomeric Excess (ee)
Enantiomeric excess is a measure of the purity of the chiral sample and is crucial for evaluating the success of the resolution.[8][10]
Calculation:
-
ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[8]
-
A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[8]
Common Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used method, employing a chiral stationary phase to separate the enantiomers.[8]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral shift reagents to differentiate between enantiomers.[8]
Data Presentation
The following table presents illustrative data from a screening experiment to find the optimal molar ratio.
| Molar Ratio (Resolving Agent : Racemate) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Liberated Enantiomer (%) |
| 0.5 : 1 | 45 | 85 |
| 0.8 : 1 | 48 | 92 |
| 1.0 : 1 | 52 | 98 |
| 1.2 : 1 | 51 | 97 |
| 1.5 : 1 | 49 | 95 |
Note: Data is illustrative and will vary based on the specific experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for optimizing the molar ratio in a chiral resolution process.
Caption: Workflow for optimizing the molar ratio in chiral resolution.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pure.mpg.de [pure.mpg.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solvent Selection in the Chiral Resolution of Amines using (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. The choice of resolving agent and, critically, the crystallization solvent are paramount to achieving high yield and enantiomeric purity. (+)-Dibenzoyl-D-tartaric acid is a widely used resolving agent for racemic amines due to its ability to form crystalline diastereomeric salts with differing solubilities. The selection of an appropriate solvent system can dramatically influence the efficiency of the resolution by altering the solubility of the diastereomeric salts, thereby affecting both the yield and the enantiomeric excess (e.e.) of the desired enantiomer. These application notes provide a comprehensive guide to solvent selection for the resolution of racemic amines using this compound, complete with experimental protocols and comparative data.
Principles of Solvent Selection
The ideal solvent for a diastereomeric salt resolution should exhibit a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other should remain dissolved in the mother liquor. Key solvent properties to consider include polarity, proticity, and the ability to form solvates.
Polar solvents are often beneficial for dissolving the initial racemic mixture and the resolving agent.[1] However, a solvent that is too polar may lead to high solubility of both diastereomeric salts, preventing efficient crystallization. Conversely, a non-polar solvent might result in poor solubility of the starting materials. Therefore, a systematic screening of solvents with varying polarities, or the use of solvent mixtures, is often necessary to identify the optimal conditions for resolution.
Data Presentation: Solvent Effects on Resolution Efficiency
The following tables summarize quantitative data from studies on the resolution of racemic amines using dibenzoyl-D-tartaric acid, illustrating the impact of solvent choice on yield and enantiomeric excess.
Table 1: Resolution of Racemic N-methylamphetamine with O,O'-Dibenzoyl-R,R-tartaric acid [2]
This table demonstrates the effect of adding methanol as a co-solvent to a dichloroethane-water system. The data shows that increasing the amount of methanol can improve the optical purity (enantiomeric excess) of the precipitated salt, albeit with a corresponding decrease in yield.
| Dichloroethane (mL) | Water (mL) | Methanol (mL) | Yield of Salt (%) | Optical Purity (e.e. %) |
| 60 | 15 | 0 | 18.1 | 82.5 |
| 60 | 15 | 6.3 | 16.5 | 85.2 |
| 60 | 15 | 12.5 | 14.2 | 93.4 |
| 60 | 15 | 18.8 | 13.1 | 97.9 |
| 0 | 15 | 18.8 | 13.6 | 84.6 |
Table 2: Qualitative Comparison of Solvents for the Resolution of a Racemic Aminonaphthol with L-(+)-Tartaric Acid [3]
This example, while using L-(+)-tartaric acid, highlights the significant impact of solvent choice on the enantiomeric excess of the resolved amine. Acetone was identified as the most effective solvent in this particular study.
| Solvent | Enantiomeric Excess (e.e.) of Precipitate | General Outcome |
| Acetone | High | Best solvent for this resolution |
| Ethanol | Moderate | Moderate results |
| Other Solvents | Poor | Poor results |
Experimental Protocols
The following are detailed protocols for the screening of solvents and a general procedure for the preparative scale resolution of a racemic amine using this compound.
Protocol 1: Solvent Screening for Chiral Resolution
This protocol outlines a systematic approach to identify the optimal solvent for the resolution of a given racemic amine.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic amine in a volatile solvent (e.g., methanol or acetone).
-
Prepare a stock solution of this compound in the same solvent at an equimolar concentration to the amine.
-
-
Salt Formation:
-
In a series of small vials or a multi-well plate, add a defined volume of the racemic amine stock solution to each well.
-
To each well, add an equivalent volume of the this compound stock solution.
-
Allow the solvent to evaporate to obtain the diastereomeric salt mixture as a solid residue in each well.
-
-
Solvent Addition and Crystallization:
-
To each well containing the dried diastereomeric salts, add a different test solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Seal the plate or vials and heat to a temperature sufficient to dissolve the salts.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Analysis:
-
Observe each well for the formation of crystalline precipitate.
-
Isolate the crystals by filtration (e.g., using a filter plate or small funnels).
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals and determine the yield.
-
Liberate the amine from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
Determine the enantiomeric excess of the liberated amine using a suitable analytical technique (e.g., chiral HPLC or GC).
-
Protocol 2: Preparative Scale Resolution of a Racemic Amine
This protocol describes a general procedure for the resolution of a racemic amine on a larger scale once an optimal solvent has been identified. The example of resolving racemic 1-phenylethylamine in methanol is adapted here.[4]
-
Dissolution and Salt Formation:
-
In a flask, dissolve this compound (1.0 equivalent) in the chosen optimal solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the racemic amine (1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the warm solution of this compound with stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For complete crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of a base (e.g., 2M NaOH solution) to raise the pH to >12, which will decompose the salt and liberate the free amine.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Measure the optical rotation and calculate the specific rotation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in solvent selection for chiral resolution.
Caption: Experimental workflow for chiral resolution.
Caption: Logical workflow for solvent selection.
References
Application Notes and Protocols: Purification of Enantiomers via Resolution with (+)-Dibenzoyl-D-tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Principle of Resolution
Chiral resolution using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a classical and widely utilized method for separating enantiomers of racemic compounds, particularly amines and other basic molecules.[1] The fundamental principle involves the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, (+)-DBTA. This reaction forms a mixture of two diastereomeric salts: [(R)-Base·(+)-DBTA] and [(S)-Base·(+)-DBTA].
Diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature and time), one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other more soluble diastereomer in the mother liquor.[2][3]
Once the less soluble diastereomeric salt is isolated by filtration, the target enantiomer can be liberated, typically by treatment with a base to neutralize the tartaric acid.[4][5] This process breaks the ionic bond of the salt, regenerating the enantiomerically enriched free base and the resolving agent, which can often be recovered and recycled.[6]
General Experimental Workflow
The overall process can be visualized as a sequence of formation, separation, and liberation steps.
Data from Application Examples
The effectiveness of (+)-DBTA as a resolving agent is demonstrated across a range of compounds. The efficiency is highly dependent on the substrate, solvent system, and crystallization time.
| Racemic Compound | Molar Ratio (Racemate:(+)-DBTA) | Solvent(s) | Key Findings & Results | Reference(s) |
| Ephedrine·HCl | 1 : 0.5 | Water | Yield: 92.5% of (1S,2R)-(+)-ephedrine; Enantiomeric Excess (ee): ~100%. | [7] |
| Axially Chiral Nicotinamide (1b) | 1 : 1 | Not Specified | ee: 76–82% for the (+)-(R) enantiomer after removal of DBTA. | [8] |
| Albuterol | Not Specified | Not Specified | Yield: 38% of the (R)-enantiomer. After processing, the sulfate salt was isolated with 67% overall yield and 99.5% optical purity. | [9] |
| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | 1 : 0.5 | Ethyl Acetate | After 24h, the ee of the recovered enantiomer was 99%. The yield dropped from 49% at 0.5h to 38% at 24h as thermodynamic equilibrium was reached. | [4] |
| Aminodiol (AD) | 1 : 0.5 | Water | Yield of the (S,S)-AD enantiomer increased with time, reaching 66.3% after 36 hours. The ee also increased, stabilizing as thermodynamic equilibrium was established. | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the resolution process.
-
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture with water).[4][7][10]
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of this compound in the same solvent, heating gently if necessary.
-
Add the (+)-DBTA solution to the racemic amine solution.
-
Stir the mixture. Crystallization may begin immediately or may require cooling, seeding with a crystal of the desired salt, or partial evaporation of the solvent.
-
-
Step 2: Isolation of the Diastereomeric Salt
-
Allow the crystallization to proceed for a predetermined time (this can range from hours to days, as thermodynamic equilibrium can be slow to establish).[3][4][7]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals. At this stage, the diastereomeric and enantiomeric purity can be checked. Recrystallization can be performed to improve purity if necessary.
-
-
Step 3: Liberation of the Free Enantiomer
-
Suspend the isolated diastereomeric salt in a biphasic system, such as diethyl ether and water or dichloromethane and water.[4]
-
Add an aqueous base (e.g., saturated NaHCO₃ solution, NH₄OH, or dilute NaOH) to the suspension and stir vigorously until all solids have dissolved.[2][4][7] The base deprotonates the amine and protonates the tartaric acid, breaking the ionic bond of the salt.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The free amine will be in the organic layer, while the tartrate salt will be in the aqueous layer.
-
Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the amine.
-
-
Step 4: Purification and Analysis
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) of the product, typically by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.[8]
-
-
1. Salt Formation: To a mixture of 0.20 g (1 mmol) of racemic ephedrine·HCl and 0.04 g (0.5 mmol) of NaOH, add 0.18 g (0.5 mmol) of (+)-DBTA in 1.5 mL of water. Heat the mixture until all solids dissolve.
-
2. Crystallization and Isolation: Allow the solution to cool and stand for 120 minutes. A crystalline precipitate will form. Collect the diastereomeric salt by filtration (yield: 0.26 g).
-
3. Liberation of Free Base: Suspend the collected salt in 0.5 mL of water and add 0.2 mL of NH₄OH to the mixture to liberate the free base.
-
4. Recovery: Isolate the (1S,2R)-(+)-ephedrine product. The reported yield is 0.074 g (92.5%) with an enantiomeric excess of approximately 100%.
-
1. Salt Formation & Crystallization: Add O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate (1.57 g, 4.16 mmol) to a solution of racemic aminooxirane (2.08 g, 8.33 mmol) in ethyl acetate (100 ml). Stir the mixture at 25 °C for a specified time (e.g., 24 hours).
-
2. Isolation: Filter the precipitate, wash with cold ethyl acetate (3 x 5 ml), and dry to obtain the diastereomeric tartrate salt.
-
3. Liberation of Free Base: Suspend the salt (approx. 1.6 g) in diethyl ether (30 ml) and stir with a saturated aqueous solution of sodium hydrogen carbonate (30 ml).
-
4. Recovery and Purification: Separate the aqueous and organic phases. Extract the aqueous phase with diethyl ether (20 ml). Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the enantiomerically pure aminooxirane.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS - Patent 1586551 [data.epo.org]
- 7. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Large-Scale Chiral Resolution Using (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers, as they often exhibit different pharmacological and toxicological profiles. One of the most effective and widely used methods for resolving racemic mixtures of basic compounds is diastereomeric salt formation using a chiral resolving agent. (+)-Dibenzoyl-D-tartaric acid (DBTA) is a highly effective chiral resolving agent for a wide range of amines and other basic compounds due to its ability to form stable, crystalline diastereomeric salts that can be separated by fractional crystallization.[1][2] This document provides detailed application notes and protocols for the large-scale chiral resolution of various pharmaceutically relevant compounds using this compound.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this classical resolution technique lies in the reaction of a racemic mixture of a base (a 50:50 mixture of two enantiomers, e.g., (R)-amine and (S)-amine) with an enantiomerically pure chiral acid, such as this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-amine-(+)-DBTA] and [(S)-amine-(+)-DBTA].
Diastereomers, unlike enantiomers, have different physical and chemical properties, including solubility in a given solvent. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the desired enantiomer of the base can be recovered from the purified diastereomeric salt by treatment with a base, and the chiral resolving agent can often be recovered and recycled.
Logical Relationship of Chiral Resolution
Caption: Logical flow of chiral resolution using diastereomeric salt formation.
Experimental Protocols
The following protocols are generalized for large-scale laboratory or pilot plant settings. Specific quantities and conditions may need to be optimized for different substrates.
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic base in a suitable solvent or solvent mixture. The choice of solvent is critical and can significantly influence the efficiency of the resolution.[3] Common solvents include methanol, ethanol, acetone, and mixtures with water.
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound (typically 0.5 to 1.0 molar equivalents relative to the racemic base) in the same or a compatible solvent.
-
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic base with stirring. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: The crystallization of the less soluble diastereomeric salt can be induced by various methods:
-
Cooling: Gradually cool the solution to a lower temperature.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to initiate crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the salts.
-
-
Aging: Allow the mixture to stir at a controlled temperature for a period of time (aging) to allow for complete crystallization and to improve the diastereomeric purity of the solid.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Washing: Wash the isolated salt with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified diastereomeric salt under vacuum.
General Protocol for Liberation of the Enantiomer and Recovery of the Resolving Agent
-
Suspension: Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basification: Add an aqueous base (e.g., sodium hydroxide, ammonium hydroxide) to the suspension with stirring until the pH is basic. This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: The free amine will dissolve in the organic layer, while the sodium salt of the (+)-DBTA will remain in the aqueous layer. Separate the two layers.
-
Isolation of Enantiomer: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the pure enantiomer.
-
Recovery of Resolving Agent: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound. The recovered resolving agent can be filtered, washed with water, and dried for reuse.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for chiral resolution.
Application Examples and Data
The following tables summarize quantitative data from the literature for the chiral resolution of various compounds using this compound.
Table 1: Chiral Resolution of N-Methylamphetamine
| Molar Ratio (Base:(+)-DBTA) | Solvent System | Yield (%) | Enantiomeric Excess (ee%) of Precipitate | Reference |
| 4:1 | Dichloroethane/Methanol/Water | 80-95 | 85-98 | [1] |
| 4:1 | Dichloroethane/Water | Not specified | 82.5 | [4] |
| 4:1 | Supercritical CO₂ | 42 | 82 | [5] |
Table 2: Chiral Resolution of Ephedrine
| Molar Ratio (Base:(+)-DBTA) | Solvent System | Yield (%) | Enantiomeric Excess (ee%) of Precipitate | Reference |
| 2:1 | Water | 92.5 | ~100 | [3] |
| 2:1 | Acetone | 77.5 | 29 | [3] |
| 4:1 | Methanol/Water | >75 | Not specified | [6] |
Table 3: Chiral Resolution of Ofloxacin
| Molar Ratio (Base:(+)-DBTA) | Solvent System | Yield (%) | Enantiomeric Excess (ee%) of Precipitate | Reference |
| Not Specified | Aqueous Solution | Not Specified | 82.3 (for R-Ofloxacin with d-DBTA) | [5] |
Detailed Experimental Protocol: Resolution of Racemic N-Methylamphetamine
This protocol is adapted from the literature and provides a detailed procedure for the resolution of racemic N-methylamphetamine.[4]
Materials:
-
Racemic N-methylamphetamine freebase (15.0 g, 0.1 mol)
-
This compound (9.4 g, 0.025 mol)
-
Dichloroethane
-
Methanol
-
Water
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 15.0 g (0.1 mol) of racemic N-methylamphetamine freebase in a mixture of 20 ml of dichloroethane and 15 ml of water.
-
In a separate beaker, prepare a solution of 9.4 g (0.025 mol) of this compound in 40 ml of dichloroethane and a specified amount of methanol (the amount of methanol can be varied to optimize the optical purity and yield).
-
Add the (+)-DBTA solution to the two-phase solution of the racemic base over 30 minutes at room temperature with stirring.
-
Crystallization should begin within 10-15 minutes.
-
Stir the resulting suspension at 5°C overnight.
-
Filter the precipitate and wash it on the filter three times with 5 ml of cold (5°C) dichloroethane.
-
Dry the precipitated salt under an infrared lamp.
-
To liberate the free base, treat the precipitated salt with 30 ml of 2N NaOH and extract three times with 25 ml of dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent to obtain the resolved N-methylamphetamine enantiomer.
Detailed Experimental Protocol: Resolution of Racemic Ephedrine Hydrochloride
This protocol is adapted from the literature for the resolution of racemic ephedrine hydrochloride.[3]
Materials:
-
Racemic ephedrine hydrochloride (0.20 g, 1 mmol)
-
Sodium hydroxide (NaOH) (0.04 g, 0.5 mmol)
-
This compound ((R,R)-(+)-DBTA) (0.18 g, 0.5 mmol)
-
Water
-
Ammonium hydroxide (NH₄OH) solution
-
Methanol (for analysis)
Procedure:
-
To a mixture of 0.20 g (1 mmol) of racemic ephedrine hydrochloride and 0.04 g (0.5 mmol) of NaOH, add 0.18 g (0.5 mmol) of (+)-DBTA and 1.5 ml of water.
-
Heat the mixture until all solids are dissolved.
-
Cool the solution and let it stand for 120 minutes to allow for crystallization.
-
Filter the crystalline precipitate. This yields the diastereomeric salt (approximately 0.26 g).
-
Suspend the obtained diastereomeric salt in 0.5 ml of water and add 0.2 ml of NH₄OH solution to the mixture to liberate the free base.
-
The resulting (1S,2R)-(+)-ephedrine will precipitate. Isolate the solid by filtration.
-
The yield of (1S,2R)-(+)-ephedrine is approximately 0.074 g, with an enantiomeric excess of nearly 100%.
Conclusion
This compound is a versatile and efficient resolving agent for the large-scale separation of enantiomers of basic compounds. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the development and optimization of chiral resolution processes. Careful selection of solvents and optimization of crystallization conditions are crucial for achieving high yields and enantiomeric purity.
References
- 1. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. CN1600775A - D-(+) or L-(-)- tartaric acid or ramification as resolving agent for ephedrine or ramification and resolving method - Google Patents [patents.google.com]
Synthesis of Enantiopure Drugs Using (+)-Dibenzoyl-D-tartaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid (DBDT) is a widely utilized chiral resolving agent in the pharmaceutical industry for the separation of enantiomers.[1][] Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] This classical resolution method remains a robust and scalable approach for obtaining enantiomerically pure active pharmaceutical ingredients (APIs), a critical requirement for ensuring therapeutic efficacy and safety.[] This document provides detailed application notes and protocols for the use of this compound in the synthesis of enantiopure drugs.
Principle of Chiral Resolution
The fundamental principle behind chiral resolution with (+)-DBDT involves the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-base,(+)-acid] and [(S)-base,(+)-acid]. Due to their different three-dimensional structures, these diastereomers have distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure enantiomer of the basic drug is recovered by treating the isolated salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused, enhancing the economic viability of the process.
Applications in Drug Synthesis
Resolution of Salbutamol (Albuterol)
Salbutamol is a widely used bronchodilator for the treatment of asthma. The (R)-enantiomer (Levosalbutamol) is responsible for the therapeutic effect, while the (S)-enantiomer is associated with adverse effects.
Experimental Protocol: Resolution of Racemic Salbutamol
-
Salt Formation:
-
Crystallization and Separation:
-
Cool the reaction mixture to allow for the crystallization of the (R)-Salbutamol-D-di-benzoyl tartrate salt.
-
Optionally, seed the solution with pre-existing crystals of (R)-Salbutamol-D-di-benzoyl tartrate to induce crystallization.[4]
-
Isolate the precipitated salt by filtration.
-
-
Recrystallization (Optional):
-
For higher purity, recrystallize the obtained salt from methanol.[4]
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Add a suitable base (e.g., sodium hydroxide solution) to raise the pH and precipitate the (R)-Salbutamol free base.
-
Filter the solid, wash with water, and dry to obtain the enantiopure (R)-Salbutamol.
-
Quantitative Data Summary
| Drug | Resolving Agent | Solvent | Molar Ratio (Drug:Acid) | Yield | Enantiomeric Excess (e.e.) | Reference |
| Racemic Salbutamol | D-di-benzoyl tartaric acid | C1-C4 Alcohol | 1:0.5 to 1.3 | Low overall yield | High | [4][5] |
| Racemic 4-benzyl albuterol (precursor) | (L)-Tartaric acid | Methanol | 1:1.07 | >30% (salt) | ~99% | [6] |
Resolution of a Key Intermediate for Apremilast
Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthesis of the enantiopure drug involves the resolution of a key chiral amine intermediate.
Experimental Protocol: Resolution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
Salt Formation:
-
Dissolve the racemic amine intermediate in a suitable solvent, such as water.
-
Add 0.4 to 1.0 molar equivalents of (R,R)-4-chlorotartranilic acid (a derivative of tartaric acid). A ratio of 0.5 to 0.65 molar equivalents is often preferred for efficiency.[7]
-
-
Crystallization and Separation:
-
Allow the solution to crystallize. The salt of the (S)-amine with the (R,R)-acid derivative will preferentially precipitate.
-
Isolate the crystalline salt by filtration.
-
-
Direct Use in Subsequent Step:
-
A significant advantage of this process is that the isolated salt can often be used directly in the next synthetic step without the need to first liberate the free amine.[7]
-
Quantitative Data Summary
| Drug Intermediate | Resolving Agent | Solvent | Molar Ratio (Drug:Acid) | Yield | Enantiomeric Purity | Reference |
| Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-chlorotartranilic acid | Water | 1:0.4 to 1.0 | High | >99% | [7] |
Resolution of Ephedrine
Ephedrine is a medication and stimulant often used to prevent low blood pressure during spinal anesthesia.
Experimental Protocol: Resolution of Racemic Ephedrine
-
Salt Formation and Crystallization:
-
Dissolve racemic ephedrine and this compound in a suitable solvent. The choice of solvent and the ratio of reactants will influence the efficiency of the resolution.
-
Allow the solution to stand for a defined period (e.g., 1 to 36 hours) to allow for the crystallization of one of the diastereomeric salts.
-
-
Separation and Analysis:
-
Separate the precipitated salt from the mother liquor.
-
Analyze the enantiomeric purity of the ephedrine recovered from the salt and the mother liquor to determine the effectiveness of the resolution. The crystallization time can be optimized to maximize yield and purity.
-
Quantitative Data Summary
| Drug | Resolving Agent | Crystallization Time (h) | Yield of (S,S)-enantiomer from salt (%) | Enantiomeric Purity of (S,S)-enantiomer from salt (%) | Reference |
| Racemic Ephedrine | (S,S)-DBTA·Na | 1 | 47.8 | - | [8] |
| Racemic Ephedrine | (S,S)-DBTA·Na | 24 | - | High | [8] |
| Racemic Ephedrine | (S,S)-DBTA·Na | 36 | 66.3 | High | [8] |
Note: The reference uses the (S,S)-enantiomer of DBTA, but the principle is the same for the (+)-D enantiomer.
Logical Relationship of Resolution Steps
References
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US8063251B2 - Process for the preparation of optically pure R (â) salbutamol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. WO2008015689A1 - A process for the preparation of optically pure r (-) salbutamol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-Dibenzoyl-D-tartaric Acid in Pharmaceutical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid (DBTA) is a powerful and widely utilized chiral resolving agent in the pharmaceutical industry. Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines, which can then be separated by fractional crystallization. This classical resolution technique remains a cornerstone of industrial chiral separation due to its scalability and cost-effectiveness. This document provides detailed application notes and experimental protocols for the use of (+)-DBTA in chiral resolution, along with a discussion of its role as a chiral auxiliary in asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
The primary application of (+)-DBTA in pharmaceutical manufacturing is the separation of enantiomers from a racemic mixture. The process relies on the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for the selective crystallization of one diastereomer.
Principle
A racemic mixture of a chiral base, such as an amine, is reacted with an enantiomerically pure acid, (+)-DBTA. This acid-base reaction yields a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different physical properties, including solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer can then be liberated from the isolated diastereomeric salt.
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution using (+)-DBTA.
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine
This protocol is adapted from the well-established resolution of (R,S)-1-phenylethylamine using tartaric acid and can be applied to other racemic amines with (+)-DBTA.
Materials:
-
Racemic amine
-
This compound
-
Methanol (or other suitable solvent)
-
50% (w/w) Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Heating plate
-
Suction filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of this compound in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Salt Formation: To the warm solution of the resolving agent, cautiously add 0.05 mol of the racemic amine. The reaction is exothermic. Swirl the flask to ensure thorough mixing.
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for several hours to overnight to allow for the formation of crystals of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the crystalline salt to a beaker and add 50 mL of water.
-
Slowly add 50% sodium hydroxide solution with stirring until the salt completely dissolves and the solution is strongly basic. This will liberate the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with three 25 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (ee%): The enantiomeric purity of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Protocol 2: Chiral Resolution of cis-2-benzyloxymethyl-3-diethylaminomethyloxirane
This protocol is based on a literature procedure for the resolution of an aminooxirane derivative and demonstrates the effect of crystallization time on resolution efficiency.[1]
Materials:
-
(±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane
-
This compound monohydrate
-
Ethyl acetate
-
Saturated aqueous sodium hydrogen carbonate solution
-
Diethyl ether
Procedure:
-
Salt Formation and Crystallization: To a solution of (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane (8.33 mmol) in 100 mL of ethyl acetate, add this compound monohydrate (4.16 mmol). Stir the mixture at 25 °C for a specified time (e.g., as indicated in Table 1).
-
Isolation: Filter the precipitate, wash with cold ethyl acetate (3 x 5 mL), and dry to obtain the diastereomeric salt.
-
Enantiomer Liberation:
-
Suspend the diastereomeric salt in 30 mL of diethyl ether and stir with 30 mL of saturated aqueous sodium hydrogen carbonate solution.
-
Separate the layers and extract the aqueous phase with an additional 20 mL of diethyl ether.
-
Combine the organic layers, dry, and concentrate to yield the enantiomerically enriched aminooxirane.
-
Data Presentation
The efficiency of a chiral resolution is highly dependent on factors such as the solvent, temperature, and crystallization time. The following table illustrates the effect of crystallization time on the resolution of an aminooxirane derivative.
Table 1: Effect of Crystallization Time on the Resolution of an Aminooxirane with (+)-DBTA [1]
| Stirring Time (h) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| 0.5 | 45 | 65 |
| 1 | 42 | 78 |
| 2 | 39 | 89 |
| 4 | 38 | 99 |
Application as a Chiral Auxiliary in Asymmetric Synthesis
While the primary role of (+)-DBTA is as a resolving agent, tartaric acid and its derivatives can also be employed as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. After the transformation, the auxiliary is removed and can often be recovered.
The use of (+)-DBTA itself as a chiral auxiliary is less common than its application as a resolving agent. More frequently, derivatives of tartaric acid, such as its esters, are used to introduce chirality into a molecule to control the stereochemical outcome of reactions like aldol additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions.
General Principle of Asymmetric Synthesis with a Chiral Auxiliary
The workflow involves attaching the chiral auxiliary to a prochiral substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction (Generalised)
Materials:
-
Prochiral carboxylic acid
-
Chiral auxiliary (tartaric acid derivative)
-
Coupling agent (e.g., dicyclohexylcarbodiimide, DCC)
-
Base (e.g., lithium diisopropylamide, LDA)
-
Aldehyde
-
Cleavage reagent (e.g., lithium hydroxide)
Procedure:
-
Attachment of Chiral Auxiliary: Couple the prochiral carboxylic acid with the chiral auxiliary (a tartaric acid derivative) using a suitable coupling agent to form the chiral substrate-auxiliary adduct.
-
Enolate Formation: Treat the adduct with a strong, non-nucleophilic base such as LDA at low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Aldol Addition: Add the desired aldehyde to the enolate solution and allow the reaction to proceed at low temperature.
-
Work-up and Purification: Quench the reaction and purify the diastereomerically enriched aldol product by chromatography.
-
Cleavage of Auxiliary: Cleave the chiral auxiliary from the aldol product using a suitable method (e.g., hydrolysis with lithium hydroxide) to yield the enantiomerically enriched β-hydroxy acid.
-
Analysis: Determine the diastereomeric excess (de%) of the aldol product and the enantiomeric excess (ee%) of the final product using NMR spectroscopy and chiral HPLC, respectively.
Conclusion
This compound is an indispensable tool in pharmaceutical manufacturing, primarily for the chiral resolution of racemic bases through diastereomeric salt formation. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this resolving agent. While its direct application as a chiral auxiliary in asymmetric synthesis is less prevalent, the principles of using tartaric acid derivatives in this context provide a valuable strategy for the stereocontrolled synthesis of complex pharmaceutical intermediates. The choice between chiral resolution and asymmetric synthesis will depend on various factors, including the nature of the target molecule, scalability, and overall cost-effectiveness of the synthetic route.
References
Troubleshooting & Optimization
troubleshooting poor enantiomeric excess in chiral resolution
Welcome to the technical support center for troubleshooting poor enantiomeric excess (e.e.). This guide provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues encountered during chiral resolution experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses specific problems you might encounter. The questions are divided into two main categories: issues with the analytical method used to determine the e.e. and issues with the resolution process itself.
Category 1: Analytical Method Validation
Poor results may not stem from your reaction or resolution but from an unoptimized analytical method. It is critical to first validate your method of determining enantiomeric excess.[1]
???+ question "Q1: My enantiomeric excess is low. How do I know if my analytical method is the problem?"
???+ question "Q2: My chromatogram shows overlapping peaks for the enantiomers. What should I do?"
???+ question "Q3: Can impurities affect my e.e. determination?"
Category 2: Resolution Process Issues
If your analytical method is validated and you still observe poor enantiomeric excess, the issue lies within the resolution or synthesis process.
A. Chromatographic Resolution
???+ question "Q4: I'm using HPLC for chiral separation, but the selectivity is poor. How can I improve it?"
B. Classical Resolution (Crystallization)
???+ question "Q5: My diastereomeric crystallization yields a product with low enantiomeric excess. What are the common causes?"
Section 2: Data & Experimental Protocols
Data Summary Tables
Table 1: Effect of Temperature on Chiral Separation of β-Adrenolytics
This table illustrates how temperature can have a non-linear and sometimes counterintuitive effect on chiral separation parameters. While retention time generally decreases with higher temperature, resolution may improve or worsen.
| Temperature (°C) | Analyte | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| 10 | Oxprenolol | 1.83 | 1.05 | 0.35 |
| 20 | Oxprenolol | 1.44 | 1.07 | 0.50 |
| 30 | Oxprenolol | 1.15 | 1.10 | 0.68 |
| 10 | Propranolol | 2.50 | 1.04 | 0.32 |
| 20 | Propranolol | 2.00 | 1.06 | 0.45 |
| 30 | Propranolol | 1.60 | 1.08 | 0.60 |
| Data adapted from a study on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid column.[2] |
Table 2: Comparison of Chiral Stationary Phases (CSPs) for Separation of Aziridine Compounds
This table demonstrates the importance of screening different CSPs, as selectivity varies significantly depending on the analyte and the stationary phase chemistry.
| Compound | Optimal CSP | Mobile Phase | Selectivity (α) | Resolution (Rs) |
| Aziridine 2 | Chiralpak IB | 95/5 Hexane/Ethanol | 1.29 | 2.4 |
| Aziridine 3 | Chiralpak ID | 95/5 Heptane/Ethanol | 1.14 | 1.5 |
| Aziridine 5 | LARIHC CF6-P | 90/10 Heptane/Ethanol | 1.14 | 1.5 |
| Aziridine 8 | Chiralpak IC | 100% Acetonitrile | 1.20 | 1.5 |
| Aziridine 11 | Chiralpak ID | 95/5 Heptane/Ethanol | 1.47 | 3.3 |
| Data shows that different derivatives of the same core structure often require different CSPs for optimal separation.[3] |
Key Experimental Protocols
Protocol 1: Validating a Chiral HPLC Method
Objective: To confirm that an analytical HPLC method is suitable for accurately determining the enantiomeric excess of a chiral compound.
Materials:
-
High-Performance Liquid Chromatograph with a UV detector.[4]
-
Chiral HPLC column (e.g., polysaccharide-based CSP).[5]
-
Racemic standard (50:50 mixture) of the analyte.
-
HPLC-grade solvents for the mobile phase.
-
Sample vials.
Methodology:
-
System Preparation :
-
Install the selected chiral column into the HPLC system.
-
Prepare the mobile phase according to your initial method (e.g., 90:10 Hexane:Isopropanol). Degas the mobile phase thoroughly.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation :
-
Prepare a stock solution of the racemic standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (ideally the mobile phase).
-
Perform serial dilutions to a final concentration suitable for UV detection.
-
-
Analysis :
-
Data Evaluation :
-
Integrate the areas of the two observed peaks.
-
Acceptance Criteria :
-
The method should produce two distinct peaks.
-
The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.[5]
-
The peak area ratio should be approximately 50:50 (e.g., within 49:51 to 51:49), confirming no analytical bias.
-
-
Troubleshooting : If criteria are not met, proceed to optimize the mobile phase, flow rate, or temperature as described in the FAQs.
-
Protocol 2: Screening Mobile Phase Additives for Chiral Resolution
Objective: To optimize the separation of an acidic or basic analyte by screening mobile phase additives.
Materials:
-
Validated HPLC system and chiral column.
-
Racemic standard of the analyte.
-
Primary mobile phase solvents (e.g., Hexane, Isopropanol).
-
Acidic additive: Trifluoroacetic acid (TFA).
-
Basic additive: Diethylamine (DEA).
Methodology:
-
Baseline Analysis :
-
First, run the racemic standard using only the primary mobile phase (e.g., 90:10 Hexane:IPA) to establish a baseline chromatogram.
-
-
Acidic Additive Screening :
-
Prepare a new mobile phase containing a low concentration of TFA (e.g., 0.1% v/v).
-
Equilibrate the system with the new mobile phase.
-
Inject the racemic standard and record the chromatogram.
-
Compare the resolution, peak shape, and retention times to the baseline run.
-
-
Basic Additive Screening :
-
Thoroughly flush the system to remove all traces of the acidic mobile phase.
-
Prepare a new mobile phase containing a low concentration of DEA (e.g., 0.1% v/v).
-
Equilibrate the system and inject the racemic standard.
-
Record the chromatogram and compare the results to the baseline and acidic runs.
-
-
Evaluation :
-
Determine which additive (if any) provides the best improvement in resolution and peak shape. For acidic analytes, TFA is often beneficial, while DEA is typically used for basic analytes.[7]
-
If an additive is found to be effective, its concentration can be further optimized (e.g., testing 0.05%, 0.1%, and 0.2%).
-
Section 3: Visual Guides
Diagrams of Workflows and Relationships
Caption: A logical workflow for troubleshooting poor enantiomeric excess.
Caption: Key factors influencing chiral separation performance in HPLC.
References
Technical Support Center: Enhancing Diastereomeric Salt Crystallization Yield
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the yield of diastereomeric salt crystallizations. This resource provides practical troubleshooting guides and frequently asked questions to address common challenges encountered during the chiral resolution process.
Troubleshooting Guide
This section addresses specific issues that can arise during diastereomeric salt crystallization, offering systematic approaches to identify and resolve the root causes of low yield.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Q: My crystallization process is resulting in a very low yield of the desired diastereomeric salt. What are the potential causes and how can I improve it?
A: A low yield indicates that a substantial portion of your target diastereomer is not crystallizing and remains in the mother liquor. This can be attributed to several factors, primarily related to solubility and the crystallization conditions.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent may be too effective at dissolving the desired diastereomeric salt, preventing it from precipitating effectively.[1][2][3][4][5]
-
Solution: Conduct a thorough solvent screening to identify a solvent or solvent mixture in which the desired diastereomer has low solubility, while the undesired diastereomer remains more soluble.[2][4] Experiment with a range of solvents including polar, non-polar, protic, and aprotic types.[2] The use of an anti-solvent, in which the salts are poorly soluble, can also induce precipitation and improve yield.[1][2]
-
-
Inadequate Supersaturation: Crystallization will not occur if the solution is not supersaturated with the desired diastereomeric salt.[1][2][3]
-
Suboptimal Temperature Profile: The final crystallization temperature might be too high, leading to significant amounts of the desired salt remaining dissolved in the mother liquor.[1][6]
-
Solution: Experiment with lowering the final crystallization temperature, as the solubility of most diastereomeric salts decreases with temperature.[1][2] Constructing a solubility curve for each diastereomer at different temperatures can help identify the optimal temperature range for maximizing yield.[2][7]
-
-
Incorrect Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can significantly influence the yield.[8]
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were filtered.[1][5]
-
Solution: Allow for a sufficient maturation period after cooling, stirring the mixture at the final temperature for several hours or even overnight to ensure the crystallization is complete.[2]
-
-
Formation of a Solid Solution: In some cases, both diastereomers co-crystallize, forming a solid solution which makes separation difficult and reduces the yield of the pure desired diastereomer.[5][9]
-
Solution: This is a more complex issue that may necessitate exploring different resolving agents or alternative resolution techniques.[5]
-
Issue 2: Product is "Oiling Out" or Forming an Amorphous Solid
Q: Instead of forming crystals, my product is separating as an oil or an amorphous solid. What causes this and how can I promote crystallization?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often a result of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[1]
Possible Causes & Solutions:
-
High Level of Supersaturation: A very high degree of supersaturation can lead to rapid precipitation, favoring the formation of an oil over an ordered crystal lattice.[1][4][5]
-
Inappropriate Solvent Choice: The solvent system may not be suitable for stabilizing the crystal lattice.[1]
-
High Crystallization Temperature: The temperature of the crystallization process may be too high.
-
Insufficient Agitation: Improper mixing can lead to localized areas of high supersaturation.
Frequently Asked Questions (FAQs)
Q1: How can I improve the overall process yield beyond a theoretical maximum of 50%?
A1: To exceed the 50% yield limit for a single enantiomer, you can implement strategies that involve the unwanted enantiomer.
-
Recycle the Mother Liquor: The mother liquor is enriched with the undesired diastereomer. The resolving agent can be recovered, and the undesired enantiomer can be racemized (converted back to the racemic mixture) and recycled back into the process.[1][2]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): In certain systems, it is possible for the undesired diastereomer in solution to racemize in-situ while the desired, less soluble diastereomer crystallizes.[1][2] This dynamic process can theoretically lead to yields approaching 100%.[1] This requires careful selection of the resolving agent and conditions that facilitate this in-situ racemization.[1]
Q2: What is the role of seeding in improving crystallization yield?
A2: Seeding involves adding a small quantity of pure crystals of the desired diastereomer to the supersaturated solution.[1][3] This technique can be highly effective in:
-
Inducing Crystallization: Seed crystals provide a template for crystal growth, which can be crucial when spontaneous nucleation is difficult.[1][8]
-
Controlling Crystal Form: Seeding can help in obtaining a specific, desired crystal form (polymorph).
-
Improving Crystal Quality: It can lead to the formation of larger, more uniform crystals which are easier to filter and wash.[3]
Q3: How do I select the most appropriate resolving agent?
A3: The choice of the resolving agent is a critical factor for a successful resolution.[2][5] Key considerations include:
-
Chemical Compatibility: The resolving agent must possess a functional group that can efficiently form a salt with the racemic compound.[5]
-
Physical Properties of the Diastereomeric Salts: The resulting diastereomeric salts should be crystalline and, most importantly, exhibit a significant difference in solubility in a common, practical solvent.[5]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the process.[5] A screening of several potential resolving agents is often necessary to identify the most effective one for a particular racemic mixture.[5]
Data Presentation
Systematic recording of experimental data is crucial for optimizing your crystallization process. The following table provides a template for comparing the results of different solvent systems.
Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization
| Solvent System | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Solubility Ratio (S2/S1) | Yield of Diastereomer 1 (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 50 | 75 | 1.5 | 30 | 75 |
| Isopropanol | 15 | 45 | 3.0 | 65 | 92 |
| Ethyl Acetate | 5 | 20 | 4.0 | 80 | 98 |
| Toluene | 1 | 8 | 8.0 | 90 | >99 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific diastereomeric salts and conditions.
Experimental Protocols
Protocol 1: Rapid Solvent Screening for Crystallization
Objective: To quickly identify a suitable solvent system for the selective crystallization of one diastereomer.
Methodology:
-
Preparation: In separate vials, dissolve the racemic compound and the resolving agent in a variety of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons) to create saturated solutions.[2]
-
Mixing: Combine the solutions of the racemic compound and the resolving agent.
-
Observation: Allow the vials to stand at room temperature and observe for any signs of precipitation.
-
Inducement: If no crystals form, attempt to induce crystallization by:
-
Analysis: If a solid forms, isolate it by filtration and analyze its diastereomeric purity using an appropriate technique such as HPLC or NMR to determine if selective crystallization has occurred.[2]
Protocol 2: Seeding Technique for Controlled Crystallization
Objective: To improve yield and crystal quality through the controlled introduction of seed crystals.
Methodology:
-
Prepare Seed Crystals: Obtain or prepare a small quantity of the pure, desired diastereomeric salt.[3]
-
Prepare a Supersaturated Solution: Dissolve the racemic compound and resolving agent in the chosen solvent at an elevated temperature to achieve a clear, supersaturated solution upon cooling.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but spontaneous nucleation is unlikely to occur (the metastable zone).
-
Add Seed Crystals: Introduce a small amount of the seed crystals to the solution with gentle agitation.[3]
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate to promote the growth of crystals on the seeds.[3]
-
Maturation: Once the final temperature is reached, allow the mixture to stir for a period to maximize the yield.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze for yield and diastereomeric excess.[3]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in optimizing diastereomeric salt crystallization.
Caption: Troubleshooting workflow for low crystallization yield.
Caption: Experimental workflow for crystallization optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Troubleshooting Filtration of (+)-Dibenzoyl-D-tartaric Acid Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering difficulties with the filtration of (+)-Dibenzoyl-D-tartaric acid (DBTA) salts during chiral resolutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt difficult to filter?
Difficult filtration of DBTA salts is often a result of poor crystal quality, which can manifest as very fine particles, needle-like crystals, or an oily or gummy precipitate. These issues are typically influenced by the crystallization conditions, including the choice of solvent, cooling rate, and the presence of impurities.[1]
Q2: What is the ideal crystal form for easy filtration?
For efficient filtration, the goal is to obtain well-defined, larger crystals. The specific shape (crystal habit) can be influenced by the solvent system.[1] Generally, crystals that are not excessively fine or needle-like are easier to filter and wash.
Q3: Can the choice of solvent affect the filtration process?
Absolutely. The solvent system is critical as it affects the solubility of the diastereomeric salts, which is the basis for the separation.[2] It also influences the crystal size and shape, thereby impacting filtration efficiency.[1] A solvent that is too effective at dissolving the salt may hinder crystallization altogether, leading to an oil.[1]
Q4: How do impurities impact the filtration of DBTA salts?
Impurities can inhibit the nucleation and growth of crystals, leading to smaller, less-defined crystals that are challenging to filter.[1] It is recommended to use purified starting materials (the racemic mixture and the resolving agent) to minimize these effects.
Troubleshooting Guide
This guide addresses common problems encountered during the filtration of this compound salts.
Problem 1: The Salt Fails to Crystallize and Appears as an Oil or Gum
Possible Causes:
-
High Supersaturation: The solution may be too concentrated, causing the salt to precipitate as an amorphous oil instead of an ordered crystal lattice.[1]
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating the salt, preventing it from crystallizing.[1]
-
Presence of Impurities: Impurities can interfere with crystal formation.[1]
Solutions:
-
Reduce Supersaturation: Dilute the solution with an appropriate solvent.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. The slow addition of an "anti-solvent" (a solvent in which the salt is less soluble) can induce crystallization.[1]
-
Purify Starting Materials: Ensure the racemic compound and the this compound are pure before forming the salt.[1]
Problem 2: Filtration is Very Slow or the Filter is Clogged
Possible Causes:
-
Fine Crystal Formation: Rapid crystallization often leads to the formation of very small crystals that can block the filter medium.[1]
-
Unfavorable Crystal Habit: The solvent system may be promoting the growth of crystal shapes (e.g., fine needles) that are inherently difficult to filter.
Solutions:
-
Slow Down Crystallization: Reduce the cooling rate or employ a slower method of solvent evaporation to encourage the growth of larger crystals.[1]
-
Modify Solvent System: Experiment with different solvents to alter the crystal habit to a more easily filterable form.[1]
-
Introduce a Slurry Aging Step: Holding the mixture at the crystallization temperature for an extended period can allow for the crystals to grow and mature.[1]
Problem 3: Low Yield of the Desired Diastereomeric Salt
Possible Causes:
-
High Solubility of the Desired Salt: A significant portion of the desired salt may remain dissolved in the mother liquor.[1]
-
Premature Filtration: The crystallization process may not have reached completion before filtration was initiated.[1]
Solutions:
-
Optimize Solvent and Temperature: Select a solvent system where the desired salt has lower solubility. Lowering the final crystallization temperature can also decrease solubility and improve the yield.[1]
-
Increase Crystallization Time: Allow more time for the system to reach equilibrium and for the maximum amount of the desired salt to crystallize.[1]
Data Presentation
Table 1: Impact of Experimental Parameters on Crystal Properties and Filtration
| Parameter | Effect on Crystal Size | Effect on Crystal Purity | Impact on Filtration | Recommendations |
| Cooling Rate | Faster cooling leads to smaller crystals. | Rapid crystallization can trap impurities.[1] | Smaller crystals lead to slower filtration. | Employ a slow and controlled cooling profile. |
| Solvent Choice | Can significantly influence crystal habit (shape and size).[1] | The solubility difference dictates the separation efficiency.[1] | A good solvent system yields easily filterable crystals. | Screen various solvents and solvent mixtures. |
| Agitation | Can affect nucleation and crystal growth. | - | - | Maintain consistent and appropriate agitation. |
| Purity of Reagents | Impurities can inhibit crystal growth.[1] | Higher purity leads to better crystal quality. | Well-formed crystals are easier to filter. | Use high-purity starting materials. |
Experimental Protocols
General Protocol for Crystallization and Filtration of a (+)-DBTA Salt
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve the racemic base in a suitable solvent (e.g., toluene, ethyl acetate, methanol, or a mixture) and heat to a specified temperature (e.g., 50-70°C).[3][4]
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound in the same or a compatible solvent, possibly with gentle heating. Add this solution to the solution of the racemic base.[3]
-
Seeding (Optional but Recommended): Once the solution is homogenous, cool it slightly and add a small number of seed crystals of the desired diastereomeric salt.[3] This helps to control the crystallization process.
-
Controlled Cooling: Stir the mixture at this temperature for a period (e.g., 1 hour) and then cool it slowly to a lower temperature (e.g., 0°C) over several hours.[3]
-
Aging: Allow the mixture to stir at the final temperature for an additional period (e.g., 2 hours) to ensure complete crystallization.[3]
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a cold solvent or a solvent mixture (e.g., toluene/acetonitrile) to remove the mother liquor containing the more soluble diastereomer.[3]
-
Drying: Dry the crystals under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for difficult DBTA salt filtration.
Caption: Logical relationship of factors affecting filtration.
References
Technical Support Center: Optimizing Crystallization of Diastereomeric Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing temperature for the crystallization of diastereomeric salts.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Crystallization Failures
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
Possible Causes:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to reach the necessary supersaturation for crystallization.[1]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1][2]
-
Inhibition by Impurities: The presence of impurities can hinder crystal nucleation and growth.[2][3][4]
-
Wide Metastable Zone: The energy barrier for nucleation may be too high, preventing spontaneous crystal formation.[5]
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][2]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done gradually to prevent the product from oiling out.[1][2]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1][5]
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[1][4][6] If pure crystals are not available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[2][6]
-
Solvent Screening: Conduct a systematic solvent screening to find a solvent that provides a significant difference in solubility between the two diastereomeric salts.[2][6]
Q2: My product is "oiling out" instead of crystallizing. What's causing this and how can I fix it?
Possible Causes:
-
High Supersaturation: The solution is too concentrated, leading to the separation of a liquid phase instead of a solid crystalline phase.[1][3][6]
-
High Temperature: The crystallization temperature is above the melting point of the solvated solid.[1][5]
-
Inappropriate Solvent: The chosen solvent may be too effective at solvating the salt, preventing crystallization.[3]
Solutions:
-
Reduce Supersaturation: Use a more dilute solution or add any anti-solvent at a slower rate and potentially at a higher temperature.[1][6]
-
Slower Cooling Rate: Employ a much slower cooling rate to give molecules time to arrange into an ordered crystal lattice.[1][5]
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[1]
-
Agitation: Ensure proper agitation of the solution.[1]
-
Change Solvent System: A different solvent, perhaps one that is less polar, might favor crystallization over oiling out.[5]
Issues with Purity and Yield
Q3: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?
Possible Causes:
-
Poor Solvent Choice: The solvent system does not provide a sufficient difference in solubility between the two diastereomeric salts.[3]
-
Rapid Crystallization: Fast cooling can trap the undesired diastereomer within the crystal lattice.[3]
-
System Not at Equilibrium: The crystallization process may have been stopped before reaching thermodynamic equilibrium, leading to a less pure product.[3]
Solutions:
-
Optimize Solvent and Temperature: Screen for solvents that maximize the solubility difference between the diastereomers.[3] Experiment with different final crystallization temperatures.
-
Control Cooling Rate: A slower cooling rate often yields crystals of higher purity.[2][4][5]
-
Equilibration Time: Allow the mixture to stir at the final temperature for a period (maturation) to allow the system to reach equilibrium.[2][4]
-
Recrystallization: Recrystallizing the obtained salt, possibly in a different solvent system, can further enhance the diastereomeric excess.[5]
-
Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[1]
Q4: The yield of the desired diastereomeric salt is very low. How can I improve it?
Possible Causes:
-
High Solubility of the Desired Salt: A significant portion of the target diastereomer remains in the mother liquor.[1][3]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]
-
Equilibrium Limitations: The separation may be constrained by the eutectic point in the phase diagram of the diastereomers.[1]
Solutions:
-
Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1][3]
-
Increase Concentration: If possible, increase the initial concentration of the salts.
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]
Data Presentation
The following tables present hypothetical data to illustrate the impact of temperature and cooling rate on crystallization outcomes. Actual results will vary depending on the specific compounds and solvent systems used.
Table 1: Effect of Final Crystallization Temperature on Yield and Purity
| Experiment | Solvent System | Final Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Isopropanol | 20 | 45 | 95 |
| 2 | Isopropanol | 10 | 60 | 92 |
| 3 | Isopropanol | 0 | 75 | 88 |
| 4 | Ethyl Acetate | 20 | 55 | 98 |
| 5 | Ethyl Acetate | 10 | 70 | 96 |
| 6 | Ethyl Acetate | 0 | 85 | 93 |
Table 2: Influence of Cooling Rate on Crystal Size and Purity [2]
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (d.e., %) |
| 20 (Crash Cool) | < 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 2 | 500 | 98 |
| 1 | > 700 | > 99 |
Experimental Protocols
Protocol 1: Determining Temperature-Dependent Solubility Curves
Understanding the solubility of both diastereomeric salts at various temperatures is crucial for designing an effective crystallization process.[2][7][8][9][10]
Materials:
-
Pure samples of both diastereomeric salts (DS1 and DS2)
-
Selected solvent system
-
Temperature-controlled shaker or reaction block[5]
-
Analytical balance
-
HPLC for concentration analysis
Procedure:
-
Add an excess amount of the pure diastereomeric salt to a known volume of the solvent in a series of sealed vials.[5]
-
Place the vials in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[5]
-
Perform this for a range of temperatures (e.g., 10°C, 20°C, 30°C, 40°C, 50°C).[11]
-
Once equilibrium is reached, carefully take a sample of the supernatant liquid from each vial.
-
Analyze the concentration of the dissolved salt in each sample using a calibrated HPLC method.
-
Plot the solubility (concentration) as a function of temperature for each diastereomer to generate their respective solubility curves. The optimal temperature range for crystallization will be where the solubility of the desired diastereomer is low, while the solubility of the undesired diastereomer is high.[11]
Protocol 2: Temperature Cycling for Crystal Purity Enhancement
Temperature cycling can be employed to improve the purity of the crystalline product by dissolving smaller, less pure crystals and promoting the growth of larger, more perfect ones.
Materials:
-
Crude crystalline diastereomeric salt in mother liquor
-
Temperature-controlled reactor with agitation
Procedure:
-
After the initial cooling and crystallization, hold the slurry at the final low temperature (e.g., 5°C) for a set period (e.g., 2 hours).
-
Slowly heat the slurry to a higher temperature where a significant portion, but not all, of the solid dissolves (e.g., 25°C). The exact temperature will depend on the solubility curve.
-
Hold at this higher temperature for a period (e.g., 1-3 hours) to allow for dissolution of smaller or less stable crystals.
-
Slowly cool the slurry back down to the final low temperature (e.g., 5°C).
-
Repeat this heating and cooling cycle 2-5 times.
-
After the final cycle, isolate the crystals by filtration.
Visualizations
Diagram 1: General Workflow for Temperature Optimization
Caption: General workflow for optimizing crystallization temperature.
Diagram 2: Troubleshooting Logic for Low Diastereomeric Excess (d.e.)
Caption: Troubleshooting decision tree for low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purdue.edu [purdue.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. Untitled [faculty.uml.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Technical Support Center: Recovery and Recycling of (+)-Dibenzoyl-D-tartaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery and recycling of (+)-Dibenzoyl-D-tartaric acid after its use as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering this compound after chiral resolution?
A1: The most common methods involve the dissociation of the diastereomeric salt formed during resolution. This is typically achieved through two main routes:
-
Acidification: The diastereomeric salt is treated with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₂), which protonates the resolved amine and precipitates the less soluble this compound.[1][2]
-
Basification followed by Acidification: The salt is first treated with a base (e.g., sodium hydroxide) to deprotonate the tartaric acid, forming a water-soluble salt and liberating the free amine. The amine is typically extracted with an organic solvent. The aqueous layer containing the disodium salt of the tartaric acid derivative is then acidified to precipitate the this compound.[3][4]
Q2: What is a typical recovery yield for this compound?
A2: With optimized protocols, recovery yields can be quite high, often exceeding 90%. Specific examples from literature report recovery rates of 94.0% and 96.8%.[1] However, the yield can be significantly impacted by the chosen method and experimental conditions.
Q3: Can the recovered this compound be reused directly?
A3: Ideally, yes. A key advantage of an efficient recovery process is the ability to reuse the resolving agent without additional purification steps, provided it meets the required purity standards.[3] The optical and chemical purity of the recovered acid should be verified before reuse.[1][2]
Q4: Does the recovery process affect the optical purity of the this compound?
A4: A well-controlled recovery process should not significantly impact the optical purity of the resolving agent.[1][2][3] It is crucial to avoid harsh conditions (e.g., high temperatures or extreme pH for prolonged periods) that could lead to racemization or decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recovery and recycling of this compound.
Issue 1: Low Recovery Yield
-
Symptom: The amount of recovered this compound is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation of the acid. | Solution: Carefully adjust the pH of the aqueous solution with a mineral acid to a more acidic range (typically pH 1-2) to ensure complete protonation and precipitation. Monitor the pH throughout the addition. |
| Ester Hydrolysis: Prolonged exposure to strongly basic conditions can cause hydrolysis of the benzoyl ester groups, leading to the formation of benzoic acid and tartaric acid.[4] | Solution: If using a basification step, minimize the time the this compound salt is in the alkaline solution. Perform the subsequent acidification step promptly. Consider using milder bases or lower temperatures. |
| Solubility in the Mother Liquor: The recovered acid may have some solubility in the final mother liquor, especially if organic co-solvents are present. | Solution: Cool the mixture to a lower temperature (e.g., 0-5 °C) before filtration to decrease the solubility of the acid. Minimize the volume of solvent used for washing the filtered solid. |
| Mechanical Losses: Product may be lost during transfers and filtration. | Solution: Ensure all equipment is properly rinsed to transfer all of the precipitated solid. Use appropriate filtration techniques to minimize loss. |
Issue 2: Recovered Acid is Aggregated or Appears as a Solid Block
-
Symptom: The filtered and dried this compound is a hard, aggregated block rather than a fine powder, making it difficult to handle and reuse.[1][2]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Rapid Precipitation: Adding the acid or base too quickly can lead to rapid, uncontrolled crystallization and aggregation. | Solution: Add the acid (or the diastereomer salt to the acid solution) slowly and with vigorous stirring to promote the formation of fine, easily filterable crystals.[1] |
| Lack of Seed Crystals: Spontaneous nucleation can sometimes lead to the formation of larger aggregates. | Solution: Introduce a small amount of pure this compound as seed crystals to the solution just before or during the initial stages of precipitation to encourage controlled crystal growth.[1] |
Issue 3: Low Purity of Recovered Acid
-
Symptom: The recovered this compound is contaminated with other substances, such as the resolved amine or by-products.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Trapped Mother Liquor: The filtered cake was not washed sufficiently, leaving behind impurities from the reaction mixture. | Solution: Wash the filtered solid with a suitable solvent in which the this compound has low solubility, such as cold water or a specific organic solvent, to remove any trapped mother liquor.[1] |
| Co-precipitation of the Amine Salt: If the pH is not sufficiently low, the salt of the resolved amine may not be fully soluble and could co-precipitate with the tartaric acid derivative. | Solution: Ensure the final pH of the solution is low enough to keep the amine salt fully dissolved in the aqueous phase. |
| Presence of Benzoic Acid: Hydrolysis of the ester groups can lead to benzoic acid as a by-product.[5] | Solution: Optimize the recovery conditions to minimize hydrolysis (see Issue 1). If benzoic acid is present, recrystallization from a suitable solvent system may be necessary for purification. |
Quantitative Data Summary
The following table summarizes recovery and purity data from various sources.
| Parameter | Reported Value | Conditions/Method | Source |
| Recovery Rate | 94.0% | Dissociation of a diastereomer salt with hydrochloric acid. | [1] |
| Recovery Rate | 96.8% | Dissociation of a diastereomer salt with sulfuric acid, with the addition of seed crystals. | [1] |
| Recovery Rate | >90% | Acid hydrolysis of the diastereomeric salt followed by extraction with ethyl acetate. | [4] |
| Optical Purity | 99.4% ee | Recovered after dissociation with hydrochloric acid, showing no racemization. | [1] |
| Chemical Purity | No impurity peak detected by HPLC | Recovered after dissociation with hydrochloric acid. | [1] |
| Chemical Purity | >95% (excluding residual solvent) | Crystallized from an aqueous/organic co-solvent mixture. | [3] |
Experimental Protocols
Protocol 1: Recovery by Direct Acidification
This protocol is based on the general method of dissociating the diastereomer salt directly with a mineral acid.[1][2]
-
Preparation: Prepare an aqueous solution of a mineral acid (e.g., 4-9% hydrochloric acid or 5% sulfuric acid) in a reaction vessel equipped with a stirrer.
-
Seeding (Optional but Recommended): Add a small amount (e.g., 1-2% by weight of the expected product) of pure this compound to the acid solution to act as seed crystals. Stir to form a slurry.
-
Salt Addition: Slowly add the diastereomeric salt of the amine and this compound to the stirred acid solution over a period of 1-2 hours. Maintain a constant temperature, typically between 25-30 °C.
-
Precipitation and Aging: After the addition is complete, continue stirring the mixture for an additional 2-4 hours to ensure complete dissociation and crystallization.
-
Filtration: Collect the precipitated this compound by filtration.
-
Washing: Wash the filter cake with cold deionized water to remove the soluble amine salt and any excess acid.
-
Drying: Dry the recovered solid under vacuum at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Recovery via Basification and Subsequent Acidification
This protocol involves the use of a base to liberate the amine before recovering the tartaric acid derivative.[3][4]
-
Dissolution and Basification: Dissolve or suspend the diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous solution of a base (e.g., sodium hydroxide) to adjust the pH to >10. This will liberate the free amine into the organic layer and form the sodium salt of this compound in the aqueous layer.
-
Phase Separation: Separate the organic layer containing the resolved amine. The amine can be recovered from this layer.
-
Acidification: To the aqueous layer containing the sodium dibenzoyl-D-tartrate, slowly add a mineral acid (e.g., hydrochloric acid) with stirring until the pH is strongly acidic (pH 1-2).
-
Crystallization: The this compound will precipitate out of the solution. To improve crystallization, an organic co-solvent (e.g., 2-butanol) can be added before or during acidification.[3]
-
Filtration, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the recovered product.
Visualizations
Caption: Workflow for the recovery of (+)-DBTA via direct acidification.
Caption: Workflow for (+)-DBTA recovery via basification and acidification.
References
- 1. PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS - Patent 1586551 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. JP2003335766A - Process for producing dibenzoyltartaric acid and its anhydride - Google Patents [patents.google.com]
Technical Support Center: Strategies for Resolving Emulsions During Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsions encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during a reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] It often appears as a cloudy, milky, or even gooey layer between the two distinct solvent phases, making a clean separation difficult. Emulsions form when one liquid is dispersed into the other as fine droplets, a process often facilitated by vigorous shaking or mixing during liquid-liquid extraction.[1] The stability of these mixtures is typically due to the presence of surfactant-like molecules or fine solid particulates that accumulate at the interface between the two liquids, preventing the droplets from coalescing.[1][2]
Common causes for emulsion formation include:
-
Presence of Surfactant-like Byproducts: Many organic reactions can produce amphiphilic molecules that act as emulsifying agents.[3]
-
High Concentration of Solutes: A high concentration of dissolved starting materials, products, or byproducts can increase the viscosity of one or both phases, hindering separation.[1]
-
Vigorous Mixing: Excessive shaking or stirring provides the energy to disperse the liquids into fine droplets, promoting emulsion formation.[2]
-
Presence of Fine Particulates: Finely divided solids can stabilize emulsions by collecting at the liquid-liquid interface.[4]
-
High pH (Basic aqueous solutions): Extractions involving basic aqueous solutions, especially with chlorinated solvents like dichloromethane (DCM), are prone to forming emulsions.[4]
Q2: I've formed an emulsion. What is the first and simplest thing I should do?
The simplest and often effective first step is to be patient. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[2][5] Gravity alone can sometimes be sufficient to break a weak emulsion. Gently tapping the sides of the funnel or slowly stirring the emulsion layer with a glass rod can also help to coalesce the dispersed droplets.[6][7]
Q3: The emulsion is stable and won't break on its own. What are the next steps?
If waiting is not effective, several physical and chemical methods can be employed. The choice of method will depend on the nature of your mixture and the stability of the emulsion. It is often best to try these methods sequentially, starting with the least invasive.
Troubleshooting Guide: Breaking Emulsions
This guide provides a step-by-step approach to resolving emulsions. Start with the "Initial Steps" and proceed to the "Physical and Chemical Methods" if the emulsion persists.
Initial Steps
-
Patience and Gentle Agitation: As mentioned in the FAQ, allow the mixture to stand. Gentle swirling or tapping can aid separation.[2][6]
-
"Salting Out" with Brine: Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective technique.[1][8] The increased ionic strength of the aqueous layer reduces the solubility of organic components in it, forcing them into the organic layer and helping to break the emulsion.[5] You can also add solid sodium chloride directly to the emulsion.[8]
Physical and Chemical Methods
If the initial steps fail, the following methods can be applied.
| Method | Principle | Experimental Protocol |
| Filtration through Celite® | Physically removes fine particulates that stabilize the emulsion.[4][8] | 1. Prepare a Büchner or Hirsch funnel with a piece of filter paper. 2. Add a 1-2 cm pad of Celite® (diatomaceous earth) and wet it with the organic solvent being used. 3. Pour the entire emulsion through the Celite® pad under gentle vacuum.[1] 4. Collect the filtrate, which should now be a two-phase mixture, and return it to the separatory funnel. |
| Addition of a Different Organic Solvent | Alters the polarity and density of the organic phase, which can disrupt the emulsion.[3][9] | 1. Add a small amount of a different organic solvent (e.g., diethyl ether if you are using ethyl acetate, or vice versa) to the separatory funnel. 2. Gently swirl and observe for phase separation. |
| pH Adjustment | Neutralizes, protonates, or deprotonates emulsifying agents, changing their solubility and reducing their surfactant properties.[1][6] | 1. Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel while gently swirling.[2] 2. Monitor for phase separation. Be cautious as pH changes can affect your target compound. |
| Centrifugation | Applies a strong force to accelerate the separation of the two phases.[6][7] | 1. If the volume is appropriate, transfer the emulsion to centrifuge tubes. 2. Centrifuge for 5-10 minutes. 3. Carefully decant or pipette the separated layers. |
| Heating or Cooling | Changes in temperature can reduce the viscosity of the liquid and disrupt the forces stabilizing the emulsion.[10] Freezing the aqueous layer can sometimes facilitate separation upon thawing.[1] | Heating: Gently warm the mixture in a warm water bath. Avoid excessive heat which could degrade your product.[10] Cooling/Freezing: Cool the separatory funnel in an ice bath. In some cases, freezing the aqueous layer can help. |
Preventative Strategies
Prevention is often the most effective strategy.[2] Consider these approaches for future experiments:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times, venting frequently.[2][5]
-
Solvent Evaporation: If the reaction was performed in a water-miscible solvent like THF, evaporate the solvent before the workup.[8]
-
Pre-emptive "Salting Out": If you anticipate an emulsion, add brine to the aqueous layer before the extraction.[2]
Experimental Workflows and Logic
The following diagrams illustrate the decision-making process and workflows for addressing emulsions.
Caption: A decision-making workflow for troubleshooting emulsions during workup.
Caption: Proactive strategies to prevent emulsion formation during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. azom.com [azom.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Crystallization through Stirring Speed Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of stirring speed on crystal size and purity during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: How does stirring speed generally affect crystal size?
Stirring, or agitation, plays a crucial role in the crystallization process by influencing both nucleation and crystal growth. Generally, as the stirring speed increases, the mean crystal size tends to decrease.[1][2] This is because higher agitation rates promote secondary nucleation, where new crystals are formed from contact between existing crystals, the stirrer, and the crystallizer walls.[3] This increased nucleation rate leads to a larger number of smaller crystals competing for the available solute.[1][2]
However, the relationship is not always linear. At very low or no stirring, larger crystals may form due to slower, more controlled growth, but this can also lead to non-uniformity.[4] Conversely, excessively high stirring speeds can lead to crystal breakage or attrition, further reducing the average crystal size.[5]
Q2: What is the impact of stirring speed on crystal purity?
The effect of stirring speed on crystal purity is more complex and often reveals an optimal range. Initially, increasing the stirring speed from a stagnant or low-agitation state can enhance purity.[4] This is because improved mixing ensures a homogeneous distribution of solute and impurities in the solution, preventing localized high supersaturation near the crystal surface where impurities might be more readily incorporated.[4][6]
However, excessively high stirring speeds can be detrimental to purity.[4] High-energy impacts from intense agitation can cause crystal attrition, creating defects on the crystal surface where impurities can become entrapped.[4] This phenomenon, known as attrition-induced inclusions, can lead to a decrease in the overall purity of the final crystalline product. Therefore, finding the "sweet spot" for stirring speed is critical for maximizing purity.[4]
Q3: Is there an optimal stirring speed for every crystallization process?
Yes, but it is highly specific to the system . The optimal stirring speed, often referred to as the "sweet spot," depends on a multitude of factors including the solute, solvent, temperature, cooling rate, and the geometry of the crystallizer and stirrer.[4][7] An optimal agitation rate balances the benefits of good mixing and enhanced mass transfer against the negative effects of excessive secondary nucleation and crystal attrition.[3] It is essential to determine this optimal range experimentally for each specific crystallization process to achieve the desired crystal size distribution and purity.[4]
Q4: Can stirring prevent crystal agglomeration?
Yes, appropriate stirring can help prevent the formation of crystal agglomerates.[5][8] Agglomeration, the process where individual crystals stick together to form larger clusters, can be detrimental to product quality and downstream processing. Sufficient agitation creates shear forces that can break up loose agglomerates and keep individual crystals suspended and dispersed in the solution.[3] However, as with other parameters, excessive stirring can sometimes promote agglomeration if it leads to increased collision frequency and crystal breakage, creating more reactive surfaces for binding.
Troubleshooting Guide
| Issue | Possible Cause Related to Stirring Speed | Troubleshooting Steps |
| Crystal size is too small | Excessively high stirring speed: This promotes a high rate of secondary nucleation and potentially crystal attrition.[1][3] | 1. Systematically decrease the stirring speed in increments. 2. Consider a lower starting agitation rate during the initial nucleation phase and then increasing it during the growth phase. |
| Crystal size is too large and non-uniform | Inadequate stirring speed: Poor mixing can lead to localized areas of high supersaturation, resulting in uncontrolled growth and a broad crystal size distribution.[4] | 1. Gradually increase the stirring speed to improve solution homogeneity. 2. Ensure the stirrer is appropriately sized and positioned for the vessel to avoid dead zones. |
| Low crystal purity | Stirring speed is too high: This can cause crystal breakage and the inclusion of impurities in the damaged crystal lattice.[4] Stirring speed is too low: Inhomogeneous distribution of impurities can lead to their incorporation during crystal growth.[4] | 1. If the stirring speed is high, reduce it to minimize attrition. 2. If the stirring speed is low, increase it to ensure better mixing. 3. Conduct a study to identify the optimal stirring speed for purity for your specific system. |
| Excessive crystal agglomeration | Inappropriate stirring speed: Too low a speed may not provide enough shear to break up agglomerates, while too high a speed can increase collisions and breakage, promoting agglomeration.[5] | 1. Adjust the stirring speed to find a balance where crystals remain suspended but collisions are not overly energetic. 2. Consider using a different type of impeller that provides better lift and less shear. |
| No crystal formation | Stirring may be affecting nucleation: While less common, in some sensitive systems, the shear from stirring might disrupt the formation of stable nuclei. | 1. Attempt crystallization without stirring initially to see if nucleation occurs. 2. If crystals form without stirring, introduce gentle agitation after nucleation has begun to promote growth and prevent settling.[9] |
Data Presentation
The following tables summarize quantitative data from various studies on the effect of stirring speed on crystal size.
Table 1: Effect of Stirring Speed on the Mean Crystal Size of p-Acetamidobenzoic Acid
| Stirring Speed (rpm) | Average Particle Size (D[2][10]) (μm) |
| 150 | 195 |
| 200 | Not specified |
| 250 | Not specified |
| 300 | 376 |
| 350 | Decreasing trend |
| 400 | Decreasing trend |
Source: Adapted from a study on p-acetamidobenzoic acid crystallization.[11]
Table 2: Influence of Agitation Rate on the Mean Crystal Size of DL-Malic Acid
| Agitation Rate (rpm) | Mean Crystal Size |
| 60 | Smaller |
| 90 | Larger |
| 120 | Smaller |
Source: Based on research on the batch cooling crystallization of DL-malic acid.[10]
Table 3: Stirring Speed and Crystal Size in LiCoO2 Synthesis
| Stirring Speed (rpm) | Crystal Morphology | Crystal Size |
| 0 (Without stirring) | Hexagonal plate-shaped | Larger |
| 240 | Irregularly shaped and fine crystals | < 150 nm |
| 1000 | Not plate-like | Smaller |
Source: Derived from a study on the hydrothermal synthesis of LiCoO2.[2]
Experimental Protocols
Protocol: Determining the Optimal Stirring Speed for a Cooling Crystallization
This protocol provides a general methodology to investigate the impact of stirring speed on crystal size and purity for a given solute-solvent system.
1. Materials and Equipment:
-
Jacketed crystallization vessel with temperature control
-
Overhead stirrer with a specific impeller type (e.g., pitched-blade turbine) and a calibrated tachometer
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
-
Analytical balance
-
Microscope with a calibrated stage or other particle size analysis equipment (e.g., laser diffraction)
-
Analytical instrumentation for purity analysis (e.g., HPLC, GC, DSC)[12]
2. Procedure:
-
Solution Preparation: Prepare a saturated solution of the compound of interest at a specific elevated temperature. Ensure all solute is completely dissolved.
-
Crystallization Setup: Transfer the solution to the jacketed crystallization vessel. Set the overhead stirrer to the first desired speed (e.g., 100 rpm).
-
Cooling Profile: Program the cooling profile. A linear cooling rate is often a good starting point.
-
Crystallization: Start the cooling program and the stirrer simultaneously. Observe and record the temperature at which the first crystals appear (nucleation temperature). Continue cooling to the final temperature.
-
Crystal Isolation: Once the final temperature is reached and the system has been held for a predetermined time, quickly filter the crystal slurry.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor and dry them in an oven at a suitable temperature.
-
Analysis:
-
Yield: Weigh the dried crystals to determine the yield.
-
Crystal Size: Analyze the crystal size distribution using a microscope or other particle size analyzer.
-
Purity: Determine the purity of the crystals using the appropriate analytical technique.
-
-
Repeat: Repeat steps 2-7 for a range of different stirring speeds (e.g., 200, 300, 400, 500 rpm), keeping all other parameters (solution concentration, cooling rate, etc.) constant.
3. Data Interpretation:
-
Plot the mean crystal size and purity as a function of stirring speed.
-
Identify the stirring speed that produces the desired crystal size and the highest purity. This represents the optimal stirring speed for these specific conditions.
Visualizations
Caption: Logical relationship between stirring speed and crystallization outcomes.
Caption: Experimental workflow for optimizing stirring speed.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Stirring on Particle Shape and Size in Hydrothermal Synthesis of LiCoO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsa.yolasite.com [ijmsa.yolasite.com]
- 4. solutions - If stirring negatively affects crystal purity, why is it so? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. filter-dryer.com [filter-dryer.com]
- 7. How to adjust the operating conditions for different crystal forms in a concentrated crystallizer? - Blog [unikan-evaporation.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 10. krc.cecri.res.in [krc.cecri.res.in]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
dealing with solid solutions in diastereomeric salt resolution
Welcome to the technical support center for diastereomeric salt resolution. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a special focus on the issue of solid solution formation.
Frequently Asked Questions (FAQs)
Q1: What is a solid solution in the context of diastereomeric salt resolution, and why is it problematic?
A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[1] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[1] The formation of a solid solution is a significant challenge because it limits the achievable diastereomeric excess (d.e.) and can prevent the isolation of a pure enantiomer.[2][3]
Q2: How can I identify if a solid solution has formed?
The formation of a solid solution can be suspected when repeated recrystallizations fail to improve the diastereomeric purity of the salt.[1] Analytically, the presence of a solid solution can be confirmed by constructing a binary phase diagram (melting point vs. composition) or a ternary phase diagram (solubilities of the two diastereomers and the solvent).[3][4] In a solid solution system, the melting point or solubility changes continuously with the composition, whereas a eutectic mixture shows a distinct melting point depression.[3][5] Powder X-ray Diffraction (PXRD) can also be indicative, as a solid solution will show a single crystalline phase with peak shifts dependent on the composition.[3]
Q3: What are the primary factors that lead to the formation of solid solutions?
The primary driver for solid solution formation is the structural similarity between the two diastereomers.[1] If the two diastereomers can fit into the same crystal lattice with minimal disruption, a solid solution is likely to form. Other contributing factors include the choice of solvent, which can influence the relative solubilities and crystal packing, and the crystallization conditions, such as the rate of cooling.[6]
Q4: My crystallization has resulted in an oil or gum instead of crystals. What should I do?
This phenomenon, known as "oiling out," happens when the solute separates as a liquid phase.[7] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[6][7]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[7]
-
Change Solvent System: Experiment with different solvents or add an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.[6][8]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[6]
-
Ensure Proper Agitation: Good mixing can prevent the formation of localized high supersaturation.[7]
Q5: The yield of my desired diastereomeric salt is very low. How can this be improved?
A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.[7]
Improvement Strategies:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[6][7]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[7]
-
Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to encourage crystallization.[7]
Troubleshooting Guide: Dealing with Solid Solutions
The formation of a solid solution is a common and challenging issue in diastereomeric salt resolution. The following guide provides a systematic approach to troubleshoot and overcome this problem.
Step 1: Confirmation of Solid Solution
Before attempting to break a solid solution, it is crucial to confirm its existence.
| Analytical Technique | Indication of Solid Solution |
| Recrystallization Attempts | Little to no improvement in diastereomeric excess (d.e.) upon repeated crystallizations.[1] |
| Thermal Analysis (DSC) | A continuous change in the melting point with varying diastereomeric composition.[3] |
| Powder X-ray Diffraction (PXRD) | A single set of diffraction peaks that may shift with composition.[3] |
| Phase Diagram Construction | Construction of a binary or ternary phase diagram reveals the absence of a eutectic point.[2][4] |
Step 2: Strategies to Overcome Solid Solution Formation
Once a solid solution is confirmed, several strategies can be employed. The general workflow for addressing this issue is outlined below.
Caption: Troubleshooting workflow for solid solution formation.
Solvent Screening
The choice of solvent is critical as it can significantly influence the relative solubilities of the diastereomeric salts and their propensity to form solid solutions.[6]
| Solvent Property | Rationale |
| Polarity | Varying the solvent polarity can alter the solute-solvent interactions, potentially leading to better differentiation between the diastereomers. |
| Hydrogen Bonding Capacity | Solvents with different hydrogen bonding capabilities can interact differently with the diastereomeric salts, affecting their solubility and crystal packing. |
| Solvent Mixtures | Using a mixture of solvents can fine-tune the solubility properties and may disrupt the formation of a stable solid solution.[9] |
Changing the Resolving Agent
If solvent screening is unsuccessful, using a different resolving agent is a viable alternative.[8] A structurally different resolving agent will lead to diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.
Temperature Cycling (Annealing)
In some cases, subjecting the solid solution to temperature cycles (annealing) can promote phase separation. This involves heating the solid to a temperature where molecular mobility is increased, followed by slow cooling to allow for the thermodynamically more stable, pure diastereomer to crystallize.
Enantioselective Dissolution
This kinetic approach can be used to enrich the diastereomeric excess of a solid solution.[3] It involves suspending the solid solution in a solvent for a short period, allowing the more soluble (and often kinetically less stable) diastereomer to dissolve at a faster rate.[3][10]
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
This protocol outlines a general procedure for screening different resolving agents and solvents.[6][11]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.[11]
-
-
Salt Formation:
-
In a multi-well plate or small vials, combine equimolar amounts of the racemic compound and resolving agent stock solutions.
-
Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation.[6]
-
-
Addition of Screening Solvents:
-
Add a fixed volume of each screening solvent to the individual wells/vials containing the solid diastereomeric salt mixture.[6]
-
-
Equilibration:
-
Seal the plate/vials and agitate at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[6]
-
-
Analysis:
Protocol 2: Preparative Scale Resolution
Once an effective resolving agent and solvent system are identified, the process can be scaled up.[11][13]
-
Dissolution and Salt Formation:
-
In a reaction vessel, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent, heating if necessary to ensure complete dissolution.[13]
-
-
Controlled Cooling:
-
Isolation and Washing:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[13]
-
-
Drying:
-
Dry the isolated diastereomeric salt under vacuum.[13]
-
Protocol 3: Regeneration of the Pure Enantiomer
The final step is to liberate the desired enantiomer from the purified diastereomeric salt.[11][13]
-
Salt Dissociation:
-
Suspend the purified diastereomeric salt in water or a suitable solvent.
-
Adjust the pH by adding an acid (e.g., HCl) or a base (e.g., NaOH) to break the ionic bond of the salt.[8]
-
-
Extraction:
-
Extract the liberated enantiomer into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
-
Isolation:
-
Wash the combined organic extracts, dry over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.[13]
-
-
Purity Analysis:
Data Presentation
Illustrative Solvent Screening Data
The following table demonstrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 82 |
| Ethanol | 70 | 88 |
| Acetone | 42 | 92 |
| Ethyl Acetate | 35 | 95 |
| Tetrahydrofuran | 50 | 85 |
| Ethanol/Water (9:1) | 72 | 80 |
| Isopropanol/Hexane (4:1) | 60 | 94 |
Note: The data presented is illustrative and will vary depending on the specific compounds and experimental conditions.[6]
Logical Diagram for Chiral Resolution
The overall process of chiral resolution via diastereomeric salt formation can be visualized as follows.
Caption: General workflow for chiral resolution.[11]
References
- 1. mcc-sci.com [mcc-sci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the various methods available, classical resolution through the formation of diastereomeric salts remains a widely used and cost-effective technique. Tartaric acid and its derivatives are a prominent class of chiral resolving agents, valued for their availability, versatility, and effectiveness in separating enantiomers. This guide provides an objective comparison of the performance of common tartaric acid derivatives as resolving agents, supported by experimental data and detailed protocols.
Principles of Chiral Resolution with Tartaric Acid Derivatives
Chiral resolution using tartaric acid derivatives relies on the reaction between a racemic mixture (containing two enantiomers in equal amounts) and an enantiomerically pure tartaric acid derivative. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other in the mother liquor. The separated diastereomers can then be treated with an acid or base to regenerate the individual enantiomers of the original racemic compound and the resolving agent.
Comparative Performance of Tartaric Acid Derivatives
The choice of the resolving agent is crucial for a successful resolution and often requires empirical screening. The efficiency of a resolution is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table summarizes experimental data for the resolution of various racemic compounds using different tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 45% (for the extract) | 83% (for the extract) | Not Reported |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not Reported | 57.9 | Not Reported | |
| (2R,3R)-Tartaric Acid | Not Reported | < 5 | Not Reported | |
| Ephedrine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 92.5 | ~100 | Not Reported[1] |
| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Not Reported | 91.20 (D-enantiomer) | Not Reported[2] |
| Ibuprofen | O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Good | High | Not Reported[3] |
| Propranolol | (+)- and (-)-Di-(p-toluoyl)tartaric acids | Not Reported | Not Reported | Not Reported |
| Amphetamine | d-Tartaric acid | 78 | 98 | Not Reported[4] |
| Albuterol | Di-p-toluoyl-D-tartaric acid | 38 (R-enantiomer) | 99.5 | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of resolution experiments. The following are representative protocols for the chiral resolution of racemic bases using tartaric acid and its derivatives.
Resolution of Racemic Amphetamine with d-Tartaric Acid[4]
-
Salt Formation: Dissolve 270 grams of racemic amphetamine base in an appropriate solvent. In a separate container, dissolve 150 grams of d-tartaric acid in a suitable solvent.
-
Crystallization: Mix the two solutions. The neutral salt of dl-amphetamine d-tartrate will form. Allow the mixture to stand, which will enable the fractional crystallization of the l-amphetamine d-tartrate.
-
Isolation: Separate the crystalline material by filtration. This solid is enriched in the l-amphetamine d-tartrate.
-
Enantiomer Recovery: Treat the isolated diastereomeric salt with a base to liberate the free l-amphetamine. The d-amphetamine can be recovered from the mother liquor.
Resolution of Racemic Ephedrine with O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)[1]
-
Salt Formation: React racemic ephedrine hydrochloride with 0.5 molar equivalent of (2R,3R)-DBTA.
-
Crystallization: Allow the diastereomeric salts to crystallize.
-
Isolation and Recovery: The diastereomeric salt of one enantiomer will precipitate, which can be collected by filtration. The desired enantiomer can then be recovered from the salt. This method yields the desired enantiomer with high yield (92.5%) and enantiomeric purity (ee ~100%).[1]
Resolution of dl-Leucine with (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)[2]
-
Diastereomeric Salt Synthesis: Synthesize the diastereomeric salts D-LEU:D-DTTA and L-LEU:D-DTTA by liquid-assisted grinding.
-
Multi-stage Crystallization: Perform a multi-stage crystallization process to separate the diastereomers based on their different solubilities.
-
Enantiomer Isolation: After separation, the individual enantiomers can be recovered from their respective diastereomeric salts. This process can yield D-leucine with an ee of 91.20% and L-leucine with an ee of -73.32%.[2]
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using a tartaric acid derivative.
Caption: Chiral resolution workflow using tartaric acid derivatives.
Conclusion
Tartaric acid and its derivatives, particularly O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are highly effective resolving agents for a variety of racemic compounds. The success of a resolution depends on several factors, including the specific racemic compound, the choice of the resolving agent, the solvent system, and the crystallization conditions. The provided data and protocols offer a valuable starting point for researchers and professionals in the field of drug development and stereoselective synthesis, enabling a more informed selection of resolving agents and optimization of resolution processes. Further screening and optimization are often necessary to achieve the desired yield and enantiomeric purity for a specific application.
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
A Comparative Guide to Chiral Resolving Agents for Amines: Alternatives to (+)-Dibenzoyl-D-tartaric Acid
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic amines is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. While (+)-Dibenzoyl-D-tartaric acid (DBTA) is a widely used resolving agent, a range of alternatives exist, each with its own advantages depending on the specific properties of the amine to be resolved. This guide provides an objective comparison of the performance of common alternatives, supported by experimental data, to aid in the selection of the most suitable resolving agent.
The primary method for chiral resolution of amines involves the formation of diastereomeric salts with a chiral acid. The differing solubilities of these salts in a given solvent allow for their separation by fractional crystallization. The choice of resolving agent is often empirical, and screening several candidates is a common strategy to achieve optimal separation.
Core Alternatives and Their Performance
This guide focuses on three widely used and effective alternatives to this compound for the chiral resolution of amines: (-)-Mandelic Acid , (1S)-(+)-10-Camphorsulfonic Acid , and L-(+)-Tartaric Acid . The following sections present their performance data in resolving specific racemic amines.
Comparison of Resolving Agent Performance
The efficacy of a chiral resolving agent is highly dependent on the specific substrate and the experimental conditions. The data presented below is collated from various studies and illustrates the successful application of these agents.
| Resolving Agent | Racemic Amine | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
| (-)-Mandelic Acid | (±)-α-Phenylethylamine | 80-90% (of the D-(+)-phenethylamine mandelate salt) | >95% | [1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | Not specified | 98% (for the (R,R)-enantiomer) | [2] |
| L-(+)-Tartaric Acid | (±)-1-(α-Aminobenzyl)-2-naphthol | Not specified | >95% | [3] |
| (-)-Camphor-10-sulphonic acid | (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | 70% (for the R,R-(-) enantiomer) | >99% | [4] |
Experimental Workflows and Logical Relationships
The general process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow. The selection of an appropriate resolving agent is a critical initial step, often guided by empirical screening.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
The decision-making process for selecting a suitable resolving agent often involves a screening phase where multiple agents and solvent systems are tested.
Caption: Decision tree for selecting a chiral resolving agent.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible resolution of racemic amines. The following protocols are adapted from the cited literature.
Protocol 1: Resolution of (±)-α-Phenylethylamine with (-)-Mandelic Acid[1]
1. Diastereomeric Salt Formation:
-
A solution of (±)-α-phenylethylamine in a suitable solvent (e.g., ethanol) is prepared.
-
A solution of an equimolar amount of (-)-mandelic acid in the same solvent is added.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt (D-(+)-phenethylamine-(-)-mandelate).
-
The crystallization process can be aided by seeding with a small crystal of the desired salt.
2. Isolation of the Diastereomeric Salt:
-
The crystalline precipitate is collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
The yield of the isolated salt is typically in the range of 80-90%.
3. Liberation of the Enantiomerically Enriched Amine:
-
The isolated diastereomeric salt is dissolved in water.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added to deprotonate the amine and liberate it from the mandelic acid.
-
The free amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation to yield the enantiomerically enriched D-(+)-phenylethylamine.
4. Analysis:
-
The enantiomeric excess of the resolved amine is determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer. The enantiomeric purity is typically above 95%.
Protocol 2: Resolution of (±)-trans-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[2]
1. Diastereomeric Salt Formation and Crystallization:
-
(±)-2,3-Diphenylpiperazine and two equivalents of (1S)-(+)-10-camphorsulfonic acid are stirred in dichloromethane at 25°C for 24 hours.
-
The resulting precipitate, the diastereomeric salt of the (R,R)-enantiomer, is collected by filtration.
2. Isolation and Liberation of the (R,R)-Enantiomer:
-
The collected precipitate is treated with a base (e.g., aqueous NaOH) to liberate the free amine.
-
The (R,R)-(+)-2,3-diphenylpiperazine is then extracted with an organic solvent, dried, and the solvent is evaporated. The resulting enantiomeric excess is 98%.
3. Isolation of the (S,S)-Enantiomer:
-
The filtrate from the initial crystallization, which is enriched in the (S,S)-enantiomer, is concentrated.
-
The concentrated filtrate is stirred for an additional 12 hours to induce further crystallization.
-
The precipitate is removed, and the remaining filtrate is treated with base and extracted to yield the (S,S)-(-)-2,3-diphenylpiperazine.
Protocol 3: Resolution of (±)-1-(α-Aminobenzyl)-2-naphthol with L-(+)-Tartaric Acid[3]
1. Diastereomeric Salt Formation:
-
A solution of racemic 1-(α-aminobenzyl)-2-naphthol (5 mmol) in acetone (60 mL) is prepared.
-
An equimolar amount of L-(+)-tartaric acid (5 mmol) is added to the solution.
-
The mixture is stirred, leading to the formation of a precipitate of the diastereomeric salt.
2. Isolation and Purification:
-
The precipitated salt is collected by filtration.
-
The enantiomeric excess of the amine can be improved by recrystallization of the diastereomeric salt from a suitable solvent.
3. Liberation of the Free Amine:
-
The purified diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine.
-
The free amine is then isolated by extraction and solvent evaporation. The enantiomeric excess is typically greater than 95%.
Other Alternatives and Considerations
While this guide focuses on classical resolution via diastereomeric salt formation, other techniques and reagents are available for the separation of enantiomeric amines.
-
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid): This chiral carboxylic acid is primarily used as a chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of alcohols and amines by NMR spectroscopy.[5][6] While it can be used for kinetic resolution, it is not typically employed for classical diastereomeric salt crystallization on a preparative scale.[5]
-
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): These versatile chiral auxiliaries are more commonly used as ligands in asymmetric catalysis.[7][8] While they can form inclusion compounds that allow for the separation of racemates, their application as classical resolving agents for diastereomeric salt formation with amines is less common.[9]
Conclusion
The selection of an appropriate chiral resolving agent is a crucial step in the development of enantiomerically pure amines. While this compound is a reliable choice for many applications, alternatives such as mandelic acid, camphorsulfonic acid, and tartaric acid offer effective and sometimes superior options for specific substrates. A systematic screening of these resolving agents in various solvents is the most effective strategy for identifying the optimal conditions for a high-yielding and highly enantioselective resolution. The experimental protocols provided in this guide serve as a starting point for developing robust and reproducible chiral separation processes.
References
- 1. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Retort [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%)
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee%). This guide offers an objective comparison of the principal analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the data and methodologies required to select the most appropriate technique for their needs.
The primary methods for ee% determination include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), and electroseparation techniques like Capillary Electrophoresis (CE). The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1][2]
Quantitative Performance Comparison
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1][2] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1][2][3] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[2] | Diastereomeric interaction with a chiral solvating agent or derivatizing agent, leading to distinct NMR signals.[1] | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector.[4] |
| Accuracy (% Recovery) | 98.1% - 101.5%[5] | High | 98.5% - 101.2%[5] | Moderate to High | High |
| Precision (% RSD) | < 2.5%[5] | < 2.0% | < 2.0%[5] | Variable, can be < 5% | < 4.5% (for corrected peak area)[6] |
| Limit of Detection (LOD) | ~0.02% of the major enantiomer[5] | Low (pg level) | ~0.01% of the major enantiomer[5] | ~1-5% ee | 0.05% (UV), 0.005% (LIF)[4] |
| Limit of Quantitation (LOQ) | ~0.05% of the major enantiomer[5] | Low (pg-ng level) | ~0.03% of the major enantiomer[5] | ~5% ee | ~0.1% of the major enantiomer |
| Analysis Time | 10 - 30 min | 5 - 20 min | < 10 min[7] | < 5 min | 10 - 20 min[6] |
| Sample Derivatization | Sometimes required[8] | Often required for improved volatility and peak shape[8] | Less common | Often required (as CDA or with CSA)[1] | Sometimes required |
| Solvent Consumption | High | Low (carrier gas) | Low (supercritical CO₂)[3] | Low | Very Low |
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for the successful implementation and reproducibility of any analytical method. Below are representative workflows and methodologies for the key techniques discussed.
Chiral Chromatography (HPLC, GC, SFC)
Chiral chromatography is a powerful and widely used technique for separating enantiomers.[3] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC
In the pharmaceutical industry, the separation of enantiomers is a critical step in drug development and quality control. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for the analysis of chiral compounds, offering the high selectivity required to resolve these mirror-image isomers.
This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of method validation.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability. Other common CSPs include cyclodextrin, protein, and Pirkle-type phases.
The effectiveness of a chiral separation is quantified by several parameters, including resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation will exhibit baseline resolution (Rs > 1.5) in a reasonable analysis time.
Below is a summary of experimental data comparing the performance of different CSPs for the separation of various drug compounds.
Table 1: Performance Comparison of Chiral Columns for the Separation of Fluoxetine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD-H (Amylose-based) | n-Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 2.15 | 1.28 |
| Chiralcel OD-H (Cellulose-based) | n-Hexane/Isopropanol/DEA (95:5:0.1) | 1.0 | 1.80 | 1.20 |
| Cyclobond I 2000 DM (Cyclodextrin-based) | Acetonitrile/Water/Triethylamine (50:50:0.2) | 0.8 | 2.50 | 1.35 |
Data synthesized from multiple sources.
Table 2: Performance Comparison of Validated Chiral HPLC Methods for Hydroxybupropion Enantiomers
| Parameter | Method 1: α1-Acid Glycoprotein | Method 2: Cyclobond I 2000 | Method 3: Cellulose-based (Lux Cellulose-3) |
| Chiral Stationary Phase | α1-Acid Glycoprotein | Cyclobond I 2000 | Lux Cellulose-3 |
| Detection | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 2 - (Not Specified) | 12.5 - 500 | 0.3 - (Not Specified) |
| Limit of Quantification (LOQ) (ng/mL) | 2 | 12.5 | 0.3 |
| Intra-day Precision (%RSD) | < 12% | < 10% | 3.4% - 15.4% |
| Inter-day Precision (%RSD) | < 12% | < 10% | 6.1% - 19.9% |
| Intra-day Accuracy (%) | Within ±12% | Not Specified | 80.6% - 97.8% |
A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods
In the landscape of pharmaceutical development and scientific research, the effective separation and quantification of enantiomers is paramount. Due to their identical physical properties in an achiral environment, separating these mirror-image isomers presents a significant challenge.[1][2] This guide provides an objective comparison between classical resolution, primarily through diastereomeric salt crystallization, and modern chromatographic separation techniques. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate strategy for their chiral separation needs, supported by experimental data and detailed methodologies.
Principles of Chiral Separation
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[3][4] This is crucial as enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[2][5] The two major approaches to achieve this separation are classical resolution and chromatographic methods.
Classical resolution , most commonly achieved through diastereomeric salt formation, relies on converting the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent.[4][6] These resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1][3]
Chromatographic methods utilize a chiral environment, typically a chiral stationary phase (CSP) within a column, to differentiate between enantiomers.[3][7] As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[8] Key chromatographic techniques for chiral separations include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.[3][9]
Comparative Analysis of Chiral Separation Techniques
The choice between classical resolution and chromatographic methods depends on various factors, including the stage of drug development, the scale of separation required, cost considerations, and the physicochemical properties of the compound.
| Feature | Classical Resolution (Diastereomeric Salt Crystallization) | Chiral HPLC | Chiral SFC | Chiral SMB |
| Principle | Formation of diastereomers with different solubilities.[1] | Differential interaction with a chiral stationary phase.[7] | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | Continuous counter-current chromatographic process.[10] |
| Resolution (Rs) | Variable, dependent on crystallization efficiency. | High, with baseline resolution (Rs > 1.5) often achievable.[7] | Often provides superior resolution compared to HPLC.[11] | High purity (>99%) and high yield (>99%) are achievable.[12] |
| Enantiomeric Excess (% ee) | Can be high, but may require multiple recrystallizations. | Typically high (>99%). | High (>99%). | Consistently high (>99%).[12] |
| Yield | Theoretically limited to 50% for the desired enantiomer per cycle, though the undesired enantiomer can sometimes be racemized and recycled.[9] | High recovery rates are possible.[13] | High recovery. | High yield (>99%).[12] |
| Scalability | Well-suited for large-scale production.[3] | Scalable, but can be costly for large quantities.[3][13] | Scalable and often more productive than preparative HPLC.[5] | Highly scalable and cost-effective for large-scale purification.[12][14] |
| Solvent Consumption | Can be significant depending on the chosen solvent. | Can be high, especially in normal-phase chromatography. | Significantly lower than HPLC, uses CO2 as the primary mobile phase.[5][15] | Reduced solvent consumption compared to single-column preparative chromatography.[16] |
| Development Time | Can be time-consuming to screen for suitable resolving agents and crystallization conditions.[3] | Method development can be systematic but may require screening of multiple columns and mobile phases.[17] | Faster method development and equilibration times compared to HPLC.[5][18] | Method development can be complex, but design tools are available.[12][16] |
| Cost-Effectiveness | Generally more cost-effective for large-scale production.[3] | Can be expensive due to the cost of chiral stationary phases.[13][19] | Lower operating costs due to reduced solvent usage and faster separations.[20][21] | Cost-effective for large-scale production due to high productivity and lower solvent use.[10][12] |
| Environmental Impact | Dependent on the solvents used. | Can be a concern due to the use of organic solvents. | Considered a "greener" technique due to the use of non-toxic CO2.[5] | More environmentally friendly than batch chromatography.[10] |
Experimental Protocols
Reproducible and detailed experimental methodologies are crucial for the successful implementation of chiral separation techniques.
Classical Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of a racemic acidic compound using a chiral base as the resolving agent.
1. Screening for Resolving Agent and Solvent:
-
A screening process is essential to identify the optimal chiral resolving agent and crystallization solvent that provides the best separation.[1] This can be performed on a small scale using a multi-well plate format.[1]
2. Salt Formation:
-
Dissolve the racemic acidic compound (1.0 equivalent) in a minimal amount of a suitable hot solvent.[6]
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent.[6]
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.[6]
3. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a crystal of the desired diastereomeric salt may be necessary.[6]
-
Once crystallization begins, the mixture can be cooled further in an ice bath to maximize the yield of the less soluble diastereomer.[6]
4. Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.[6]
-
Wash the salt with a small amount of the cold crystallization solvent to remove impurities.[6]
-
Dry the isolated diastereomeric salt.
5. Liberation of the Enantiomer:
-
Suspend the dried salt in water and add a strong acid (e.g., 2 M HCl) to break the salt and protonate the desired acid.[1][6]
-
Extract the liberated enantiomerically enriched acid into a suitable organic solvent.[6]
-
Dry the organic layer and remove the solvent to obtain the final product.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
This protocol provides a general workflow for developing a chiral HPLC method.
1. Column and Mobile Phase Screening:
-
The selection of the appropriate chiral stationary phase (CSP) is the most critical step.[22] Polysaccharide-based CSPs are widely used due to their broad applicability.[3][7]
-
A screening of different CSPs with various mobile phases (normal phase, reversed-phase, and polar organic mode) is the most effective strategy.[8]
2. Method Optimization:
-
Mobile Phase Composition: Fine-tune the ratio of solvents in the mobile phase to optimize resolution and analysis time.[17]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm ID column).[17]
-
Temperature: Decreasing the temperature can sometimes enhance chiral selectivity.[17]
3. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[23]
4. HPLC Analysis:
-
Equilibrate the column with the chosen mobile phase for at least 10-20 column volumes.[17]
-
Inject the sample and record the chromatogram.
-
The effectiveness of the separation is evaluated based on the resolution (Rs), selectivity (α), and retention factor (k'). A baseline resolution of Rs > 1.5 is generally desired.[7]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for classical resolution and chromatographic separation.
Concluding Remarks
The choice between classical resolution and chromatographic separation is a critical decision in the development of chiral molecules. Classical resolution by diastereomeric salt crystallization remains a powerful and cost-effective method for large-scale production, despite its potential for lower yields and longer development times.[3][9] Chromatographic techniques, particularly HPLC, SFC, and SMB, offer high-resolution separations and are indispensable for analytical purposes and can be scaled for preparative applications.[3][7] The advent of SFC provides a greener and often faster alternative to traditional HPLC.[5][18] For large-scale continuous manufacturing, SMB has emerged as a highly efficient and economical technology.[10][16] Ultimately, a thorough evaluation of the specific project requirements, including scale, timeline, cost, and environmental impact, will guide the selection of the most suitable chiral separation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. selvita.com [selvita.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 11. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Optimal design of simulated moving bed chromatography for chiral separ" by Ki Bong Lee [docs.lib.purdue.edu]
- 13. ymcamerica.com [ymcamerica.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Resolving Agents: A Cost-Benefit Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step.[1][2] The therapeutic efficacy and safety of many drugs are dependent on a single enantiomer, making the choice of an appropriate chiral resolving agent a pivotal decision that influences not only the purity and yield of the final product but also the overall process economics.[3][] This guide provides a comparative analysis of common chiral resolving agents, offering experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
The Foundation of Chiral Resolution: Diastereomeric Salt Formation
The most prevalent method for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture (containing equal amounts of two enantiomers) with an enantiomerically pure resolving agent.[5] The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[5] The selection of an optimal resolving agent is a crucial first step, with key considerations being the chemical nature of the agent, its availability and cost, and the physical properties of the resulting diastereomeric salts.[6]
Comparative Analysis of Common Chiral Resolving Agents
The effectiveness of a chiral resolving agent is highly dependent on the specific substrate being resolved. However, general trends and performance data can guide the initial selection process. Below is a comparative summary of widely used acidic and basic resolving agents.
Table 1: Comparison of Common Acidic Chiral Resolving Agents for Racemic Bases
| Resolving Agent | Typical Substrates | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Indicative Cost | Key Advantages | Key Disadvantages |
| (+)-Tartaric Acid and Derivatives (e.g., DBTA, DPTTA) | Amines, Amino Alcohols | 30 - 50% | >90%[7] | Low to Moderate | Readily available, well-established, often forms highly crystalline salts.[8][9] | Can be sensitive to solvent choice; may require multiple recrystallizations. |
| (R)-(-)-Mandelic Acid | Amines, Amino Alcohols | 30 - 40%[10] | 85 - 100%[10] | Moderate | Good for a wide range of amines, often provides good enantioselectivity.[11] | Can be more expensive than tartaric acid.[10] |
| (+)-Camphor-10-sulfonic Acid | Amines | Variable | Variable | Moderate to High | Strong acid, effective for weakly basic amines.[8] | Can be more challenging to remove after resolution. |
Note: Yields and e.e. are highly dependent on the specific substrate and experimental conditions. Costs are indicative and can vary based on supplier and purity.
Table 2: Comparison of Common Basic Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Typical Substrates | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Indicative Cost | Key Advantages | Key Disadvantages |
| (R)-(+)-1-Phenylethylamine | Carboxylic Acids | 30 - 50%[12] | >95%[12] | Moderate | Widely used, commercially available in both enantiomeric forms, effective for a broad range of acids.[12] | |
| Brucine | Carboxylic Acids | Variable | Variable | High | Effective for difficult resolutions where other agents fail. | Toxic, a controlled substance in some regions, can be expensive. |
| (-)-Ephedrine | Carboxylic Acids | ~32%[10] | 85 - 100%[10] | Moderate to High | Can provide excellent separation for specific substrates like mandelic acid.[10] | More expensive than some other common resolving agents.[10] |
Note: Yields and e.e. are highly dependent on the specific substrate and experimental conditions. Costs are indicative and can vary based on supplier and purity.
Experimental Protocols: A Practical Approach
The success of a chiral resolution is intrinsically linked to the experimental protocol. A general procedure for diastereomeric salt crystallization is outlined below, followed by a specific example.
General Protocol for Diastereomeric Salt Crystallization:
-
Salt Formation: Dissolve the racemic compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, using gentle heating if necessary. Combine the two solutions and stir.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt should precipitate out.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.[6]
-
Analysis: Determine the diastereomeric and enantiomeric excess of the crystalline material using techniques such as chiral HPLC or NMR.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water) and add an acid or base to break the salt and liberate the free enantiomer.[6]
-
Extraction and Purification: Extract the desired enantiomer into an organic solvent and purify it further if necessary.
Specific Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine
This protocol is based on a published laboratory experiment.[10]
-
Salt Formation: Dissolve racemic mandelic acid in ethanol. Add an equimolar amount of (1R,2S)-(-)-ephedrine to the solution.
-
Crystallization: Heat the solution to dissolve all solids and then allow it to cool slowly to room temperature. The diastereomeric salt of (R)-(-)-mandelic acid and (1R,2S)-(-)-ephedrine will preferentially crystallize.
-
Isolation and Recrystallization: Collect the crystals by vacuum filtration. The crude salt can be recrystallized from ethanol to improve its purity.
-
Liberation of (R)-(-)-Mandelic Acid: Dissolve the purified salt in water and add hydrochloric acid to protonate the mandelate.
-
Extraction: Extract the (R)-(-)-mandelic acid with an organic solvent like ether.
-
Purification and Analysis: The solvent is evaporated to yield the purified (R)-(-)-mandelic acid. The enantiomeric purity can be determined by polarimetry and melting point analysis. In this specific experiment, a yield of 32% of (R)-(-)-mandelic acid with an optical purity of 85-100% was reported.[10]
Visualizing the Process and Decision-Making
To better understand the workflow and the cost-benefit analysis involved in selecting a chiral resolving agent, the following diagrams are provided.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. ardena.com [ardena.com]
- 3. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Crystal X-ray Diffraction of (+)-Dibenzoyl-D-tartaric Acid Salts
For Researchers, Scientists, and Drug Development Professionals
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) is a widely utilized chiral resolving agent in the pharmaceutical and chemical industries. Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures, particularly amines, which often exhibit different physical properties like solubility, allowing for their separation. Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating the three-dimensional structure of these salts at the atomic level. This guide provides an objective comparison of the performance of D-DBTA, supported by experimental data and detailed protocols for crystallization and SCXRD analysis.
Experimental Protocols
The successful resolution of enantiomers using this compound hinges on the formation of diastereomeric salts that can be separated by fractional crystallization. The resulting single crystals are then analyzed by X-ray diffraction to determine their absolute configuration.
Diastereomeric Salt Formation and Crystallization
This protocol outlines the general procedure for the chiral resolution of a racemic amine using this compound.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture like isopropanol/water).[1]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the minimum amount of the same hot solvent. The exact stoichiometry may need to be optimized for different substrates.[1]
-
Combine the two solutions while warm and stir. The formation of a precipitate (the diastereomeric salts) may occur immediately or upon cooling.
-
-
Fractional Crystallization:
-
The diastereomers will have different solubilities in the chosen solvent. One diastereomer will crystallize preferentially from the solution upon cooling.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal yield. Seeding with a small crystal of the desired diastereomer can be beneficial.[2]
-
Collect the crystals by filtration. The less soluble diastereomeric salt is isolated as a solid, while the more soluble diastereomer remains in the mother liquor.
-
The enantiomeric excess (ee) of the crystalline salt can be improved by one or more recrystallization steps from a suitable solvent.[1]
-
-
Liberation of the Enantiopure Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃ solution) to neutralize the tartaric acid derivative.
-
Extract the free amine into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol describes the steps for determining the crystal structure of the obtained diastereomeric salt.
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction data (intensities and positions of diffracted beams) are collected on a detector.
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and the space group of the crystal.
-
The crystal structure is solved using computational methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data to optimize the atomic coordinates and other parameters, resulting in a final, accurate three-dimensional structure. This unequivocally determines the absolute configuration of the chiral centers in the amine.
-
Data Presentation: A Quantitative Comparison
The crystallographic data obtained from SCXRD analysis provides invaluable insights into the packing and intermolecular interactions that govern chiral recognition. Below is a table summarizing representative crystallographic data for diastereomeric salts formed between chiral amines and dibenzoyl tartaric acid derivatives.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Z | Ref. |
| (1R,2S)-(-)-Ephedrine L-(-)-Dibenzoyl-tartrate | C₂₈H₃₁NO₁₀ | - | - | a = 14.287(2) Å, b = 6.1075(7) Å, c = 14.993(2) Å, β = 93.211(6)° | 4 | [3] |
| (R)-Praziquanamine (-)-Dibenzoyl-L-tartrate | - | - | - | Crystal structure determined, but specific data not publicly available in abstract. | - | [4] |
| (S)-Amlodipine-hemi-(+)-Dibenzoyl-D-tartrate | C₂₀H₂₅ClN₂O₅ · 0.5(C₁₈H₁₄O₈) | - | - | Salt formation and isolation reported, but single-crystal data not provided. | - | [2] |
Note: Comprehensive, directly comparable crystallographic data for a wide range of (+)-DBTA salts is not always readily available in standard literature and is often stored in specialized databases like the Cambridge Structural Database (CSD). The data presented is illustrative of the parameters obtained from SCXRD.[5][6]
Comparison with Alternative Chiral Resolving Agents
While this compound is a powerful resolving agent, other tartaric acid derivatives and chiral acids are also commonly used. The choice of resolving agent is often substrate-dependent and may require empirical screening.
| Resolving Agent | Racemic Compound | Achieved Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Key Findings | Ref. |
| (-)-Dibenzoyl-L-tartaric acid | Praziquanamine | 79% ee after initial crystallization | Forms a stable, crystalline salt allowing for efficient separation. | [1] |
| This compound | Amlodipine | >99% de | Effective in precipitating the (S)-enantiomer as a hemi-tartrate salt. | [2] |
| (-)-Di-p-anisoyl-L-tartaric acid | Praziquanamine | Favors the (S)-enantiomer | Demonstrates that subtle changes to the resolving agent can reverse chiral selectivity. | [4] |
| L-(+)-Tartaric acid | Sertraline | - | Forms diastereomeric salts with different hydration states and solubilities. | [7] |
The derivatives of tartaric acid, such as dibenzoyl and di-p-toluoyl, are often more effective than tartaric acid itself for resolving certain compounds due to their increased steric bulk and potential for π-π stacking interactions, which can enhance the differences in crystal packing between diastereomers.[5]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from a racemic mixture to the determination of the absolute configuration of a single enantiomer using (+)-DBTA.
Caption: Workflow for chiral resolution and structural analysis.
Logical Relationships
This diagram outlines a decision-making process for selecting a chiral resolving agent.
Caption: Decision tree for selecting a chiral resolution strategy.
References
- 1. CN100475774C - D-(+) or L-(-)- tartaric acid or derivative as resolving agent for ephedrine or ramification and resolving method - Google Patents [patents.google.com]
- 2. WO2006059886A1 - Optical resolution method of amlodipine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic analysis of praziquanamine resolution using substituted benzoyl tartaric acids | Poster Board #2230 - American Chemical Society [acs.digitellinc.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. The crystal structures of chloramphenicol phosphotransferase reveal a novel inactivation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
literature review of successful resolutions with (+)-Dibenzoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) stands as a cornerstone chiral resolving agent in the stereoselective separation of racemic mixtures, a critical process in the development of enantiomerically pure pharmaceuticals and fine chemicals. Its efficacy stems from the formation of diastereomeric salts with racemic bases, which exhibit differential solubility, allowing for their separation by fractional crystallization. This guide provides an objective comparison of successful resolutions utilizing D-DBTA, supported by experimental data, detailed protocols, and visual workflows to aid researchers in optimizing their separation strategies.
Performance Comparison of this compound in Chiral Resolutions
The success of a chiral resolution is contingent on several factors, including the nature of the substrate, the solvent system employed, the molar ratio of the resolving agent, and the crystallization conditions. The following table summarizes quantitative data from various successful resolutions, offering a comparative overview of D-DBTA's performance across different classes of compounds.
| Racemic Compound | Molar Ratio (Substrate:D-DBTA) | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| Amines | |||||
| (±)-Ephedrine HCl | 2:1 | Water | 92.5% (of theoretical max) | ~100% | [1] |
| (±)-Nicotine | 1:1 | Isopropanol-Methanol | 57.6% (R-nicotine) | 99.9% | [2] |
| (±)-N-methylamphetamine | 4:1 | Dichloroethane/Water/Methanol | 80-95% | 85-98% | |
| Phosphine Oxides | |||||
| 1-n-Propoxy-3-methyl-3-phospholene 1-oxide | 2:1 (with Ca²⁺ salt of D-DBTA) | Not specified | Not specified | Not specified | [3] |
| Carboxylic Acids | |||||
| (±)-Ofloxacin | 1:1 (cocrystal formation) | Aqueous solution | Not specified | 82.3% (R-Ofloxacin) | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and adapting resolution procedures. Below are protocols for key experiments cited in the performance comparison table.
Resolution of (±)-Ephedrine Hydrochloride
This procedure outlines the resolution of racemic ephedrine hydrochloride using a half-equivalent of the sodium salt of this compound.[1]
Materials:
-
(±)-Ephedrine hydrochloride
-
This compound (D-DBTA)
-
Sodium hydroxide (NaOH)
-
Ammonium hydroxide (NH₄OH)
-
Water
-
Methanol (for analysis)
Procedure:
-
To a mixture of 0.20 g (1 mmol) of racemic ephedrine hydrochloride and 0.04 g (0.5 mmol) of NaOH, add 0.18 g (0.5 mmol) of (R,R)-(+)-DBTA.[1]
-
Add 1.5 mL of water and heat the mixture until all solids dissolve.[1]
-
Allow the solution to cool to room temperature and let it stand for 120 minutes to allow for crystallization of the diastereomeric salt.[1]
-
Collect the crystalline precipitate by filtration.
-
To liberate the free amine, suspend the obtained diastereomeric salt (0.26 g) in 0.5 mL of water and add 0.2 mL of NH₄OH.[1]
-
The resulting (1S,2R)-(+)-ephedrine can be isolated and purified. The reported yield of the pure enantiomer is 92.5% with an enantiomeric excess of approximately 100%.[1]
Resolution of (±)-Nicotine
This protocol describes the resolution of racemic nicotine using this compound in a mixed solvent system.[2]
Materials:
-
(±)-Nicotine
-
This compound (D-DBTA)
-
Isopropanol
-
Methanol
Procedure:
-
Treat (R,S)-nicotine with an equimolar amount of dibenzoyl-d-tartaric acid in a solvent mixture of isopropanol and methanol.[2]
-
The salt of (S)-nicotine dibenzoyl-d-tartrate precipitates from the solution.
-
Collect the precipitated salt by filtration.
-
Recrystallize the salt from the same solvent system to improve diastereomeric purity.
-
Hydrolyze the purified salt to obtain (S)-nicotine.
-
When dibenzoyl-l-tartaric acid is used in an isopropanol-methanol ratio of 1.0:0.3, (R)-nicotine is obtained in a 57.6% yield with a chiral purity of 99.9%.[2]
Experimental Workflow and Signaling Pathways
A generalized workflow for the chiral resolution of a racemic amine using this compound is depicted below. This process leverages the formation of diastereomeric salts with different solubilities to achieve separation.
Caption: Generalized workflow for chiral resolution with D-DBTA.
This guide serves as a starting point for researchers employing this compound for chiral separations. The provided data and protocols can be adapted to new substrates and further optimized to achieve high yields and enantiomeric purities. The selection of an appropriate solvent system and careful control of crystallization conditions remain paramount for successful resolution.
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8378111B2 - Process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (+)-Dibenzoyl-D-tartaric Acid: A Safety and Compliance Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of (+)-Dibenzoyl-D-tartaric acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The primary directive from multiple safety data sheets (SDS) is to entrust the disposal of this chemical to a licensed and qualified professional waste disposal service.[1][2][3][4]
Core Disposal Principles
According to safety data sheets, this compound should be handled as a chemical waste product and disposed of in accordance with all local, regional, and national regulations.[1][5][6] It is imperative not to discharge the product into drains or the environment.[1][3][5][6][7] The material should be collected in suitable, closed, and properly labeled containers for disposal.[2][4][7][8]
Key handling and disposal information is summarized in the table below.
| Parameter | Information | Source |
| Primary Disposal Method | Entrust to a licensed professional waste disposal company. | [1][2][3][4] |
| Environmental Precautions | Prevent product from entering drains. Avoid release to the environment. | [1][3][5][6][7] |
| Containerization | Keep in suitable, closed containers for disposal. | [2][4][7][8] |
| Spill Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable containers. | [1][2][4][6] |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2). | [1] |
| Incompatible Materials | Strong oxidizing agents. | [5][6] |
Disposal Workflow
The decision-making process for the proper disposal of this compound should follow a structured workflow to ensure safety and compliance at every step. The diagram below illustrates this logical sequence.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
The reviewed safety data sheets and chemical handling guidelines do not provide specific experimental protocols for the on-site neutralization or treatment of this compound waste. The consistent recommendation is to avoid self-treatment and to use professional disposal services.[1][2][3][4] Some general guidelines for organic acids suggest that neutralization may be a possibility for some compounds, but this should not be attempted for this compound without explicit guidance and a thorough risk assessment, as improper neutralization can generate heat or hazardous byproducts.[9][10]
Therefore, the only recommended "protocol" is the administrative and logistical procedure for engaging a certified waste management partner:
-
Segregation and Collection : Collect waste this compound in a dedicated, compatible, and clearly labeled waste container.[2][8][9] Do not mix with other waste streams, especially strong oxidizing agents.[5][6]
-
Secure Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[6][8] Ensure the storage area has appropriate secondary containment.
-
Documentation : Maintain an accurate log of the accumulated waste, noting the chemical name and quantity.
-
Professional Removal : Schedule a pickup with your institution’s environmental health and safety (EHS) office or a contracted licensed chemical waste disposal firm. Provide them with the SDS and any other relevant information about the waste.[1][2][3][4]
By adhering to these professional disposal procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby building a culture of safety and environmental stewardship that extends beyond the product's use in research and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. afgsci.com [afgsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. echemi.com [echemi.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Personal protective equipment for handling (+)-Dibenzoyl-D-tartaric acid
Essential Safety and Handling Guide for (+)-Dibenzoyl-D-tartaric Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it can cause serious eye irritation.[1][2] Therefore, a cautious approach to handling is recommended, adhering to the following PPE guidelines.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use and use proper removal technique.[3][4] |
| Body Protection | Laboratory coat or other suitable protective clothing.[5] | Select based on the concentration and amount of the substance used.[3] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, use a dust mask. | Type N95 (US) or Type P1 (EN 143).[3] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[5] The use of a fume hood is recommended, especially when working with larger quantities or when dust generation is likely. Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Pre-Handling Inspection : Before starting any work, inspect all PPE for integrity. Ensure containers of the chemical are sealed and undamaged.
-
Dispensing : When weighing or transferring the solid, minimize the creation of dust.[1][5] Use appropriate tools and techniques, such as a spatula, in a draft-shielded balance enclosure if possible.
-
Solution Preparation : If preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2][5] Clean the work area to remove any residual dust or contamination.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
-
Unused Product : Offer surplus and non-recyclable material to a licensed disposal company.[2][3][5] Do not dispose of it down the drain.[2][5]
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[3]
-
Empty Containers : Handle uncleaned containers as you would the product itself. Dispose of the container as unused product.[3][5]
Always follow local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water.[2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek medical attention.[1] |
| Spill | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Ensure adequate ventilation.[1] |
Process Flow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
